Cobalt(II) thiocyanate
Description
Significance and Research Context of Thiocyanate (B1210189) Ligands in Transition Metal Chemistry
The thiocyanate ion (SCN⁻) is a pseudohalide and an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. wikipedia.org This versatility in bonding modes (M-NCS or M-SCN) gives rise to linkage isomerism and influences the resulting complex's structural, electronic, and magnetic properties. wikipedia.org Thiocyanate ligands are significant in coordination chemistry for their ability to form stable complexes with a wide range of transition metals, including cobalt. wisdomlib.orgresearchgate.net The study of these complexes provides insights into the fundamental principles of coordination chemistry, such as the hard and soft acid and base (HSAB) theory, which can often predict the preferred bonding mode.
Overview of Coordination Chemistry of Cobalt(II)
Cobalt(II), a d⁷ transition metal ion, exhibits a rich and diverse coordination chemistry. researchgate.net It can adopt various coordination numbers and geometries, with octahedral and tetrahedral arrangements being the most common. nih.govrsc.org The electronic configuration of Co(II) allows for both high-spin and low-spin states, depending on the ligand field strength. This variability leads to a range of magnetic properties in its complexes, from paramagnetic to ferromagnetic and antiferromagnetic behavior. researchgate.netresearchgate.net The coordination of different ligands to a Co(II) center can also result in distinct colors, a property often exploited in qualitative analysis and materials science. cymitquimica.com
Scope and Research Objectives
This article focuses exclusively on the chemical compound Cobalt(II) thiocyanate. The primary objectives are to provide a detailed account of its fundamental chemical and physical properties, methods of synthesis, and its intricate crystal and molecular structures. The discussion will be confined to these core scientific aspects, excluding applications such as dosage, administration, and safety profiles to maintain a strict focus on the chemistry of the compound itself.
Chemical and Physical Properties
This compound is an inorganic compound that can exist in both anhydrous and hydrated forms. wikipedia.org The anhydrous form is a coordination polymer, while the trihydrate, Co(SCN)₂(H₂O)₃, consists of isolated tetrahedral Co(SCN)₂(H₂O)₂ centers with an additional water molecule of crystallization. wikipedia.org
Here is a table summarizing the key physical and chemical properties of this compound:
| Property | Value |
| Chemical Formula | C₂CoN₂S₂ |
| Molar Mass | 175.098 g/mol wikipedia.org |
| Appearance | Anhydrous: dark grey to black powder; Hydrated: blue solid or brown solid solubilityofthings.comprochemonline.com |
| Density | 2.484 g/cm³ wikipedia.org |
| Solubility | Soluble in water, ethanol (B145695), methanol, and ether cymitquimica.comprochemonline.comguidechem.com |
| Magnetic Susceptibility (χ) | +11,090·10⁻⁶ cm³/mol wikipedia.org |
Synthesis and Preparation
Several methods are employed for the synthesis of this compound, primarily involving salt metathesis reactions.
One common method is the reaction of aqueous solutions of a cobalt(II) salt, such as cobalt(II) sulfate (B86663) or cobalt(II) chloride, with a thiocyanate salt like barium thiocyanate or potassium thiocyanate. The reaction with barium thiocyanate results in the precipitation of insoluble barium sulfate, leaving this compound in the solution. wikipedia.org
Another synthetic route involves the reaction of hexakis(acetonitrile)cobalt(II) tetrafluoroborate (B81430) with potassium thiocyanate in a non-aqueous solvent like acetonitrile. The addition of an anti-solvent such as diethyl ether can then be used to precipitate the anhydrous form of this compound. wikipedia.org
The synthesis of various coordination complexes of this compound with other ligands, such as pyridine (B92270) derivatives or urotropine, typically involves reacting Co(SCN)₂ with the respective co-ligand in a suitable solvent. researchgate.netiucr.orgmdpi.com
Crystal and Molecular Structure
The crystal structure of this compound has been extensively studied using X-ray crystallography, revealing different structures for its anhydrous and hydrated forms. wikipedia.org
The anhydrous Co(SCN)₂ adopts a layered coordination polymer structure. wikipedia.org In contrast, the trihydrate, often formulated as [Co(NCS)₂(H₂O)₂]·H₂O, features discrete tetrahedral cobalt centers. wikipedia.org In this structure, the cobalt(II) ion is coordinated to two nitrogen atoms from the thiocyanate ligands and two oxygen atoms from water molecules. nih.gov
The thiocyanate ligand in these complexes is typically N-bonded to the cobalt center, forming an isothiocyanate complex. nih.gov The Co-NCS linkage is often bent. nih.gov
In the presence of other ligands, this compound can form a variety of coordination complexes with different geometries. For instance, with pyridine-based ligands, it can form octahedral complexes where the cobalt ion is coordinated to two thiocyanate ions and four pyridine molecules. researchgate.netmdpi.com With bulkier ligands, tetrahedral complexes are often formed. rsc.org The ability of the thiocyanate ligand to bridge between metal centers can also lead to the formation of one-dimensional chains or more complex polymeric structures. researchgate.net
Compound Names
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14007-28-4 |
|---|---|
Molecular Formula |
C2CoN2S2 |
Molecular Weight |
175.1 g/mol |
IUPAC Name |
cobalt(2+);dithiocyanate |
InChI |
InChI=1S/2CHNS.Co/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
InChI Key |
INDBQWVYFLTCFF-UHFFFAOYSA-L |
SMILES |
C(#N)[S-].C(#N)[S-].[Co+2] |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Co+2] |
Other CAS No. |
3017-60-5 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
cobalt thiocyanate |
Origin of Product |
United States |
Synthetic Methodologies for Cobalt Ii Thiocyanate Compounds
Direct Synthesis Routes
The preparation of cobalt(II) thiocyanate (B1210189) itself can be achieved through straightforward chemical reactions, primarily involving the exchange of ions in solution or reaction in non-aqueous media.
Salt Metathesis Reactions
A common and direct method for synthesizing cobalt(II) thiocyanate is through a salt metathesis (or double displacement) reaction. This typically involves reacting an aqueous solution of a soluble cobalt(II) salt, such as cobalt(II) sulfate (B86663) or cobalt(II) nitrate (B79036), with a soluble thiocyanate salt. A frequently employed variant uses barium thiocyanate, which results in the precipitation of insoluble barium sulfate, leaving the desired this compound hydrate (B1144303) in the aqueous solution.
The reaction is as follows: CoSO₄(aq) + Ba(SCN)₂(aq) → BaSO₄(s) + Co(SCN)₂(aq)
Similarly, reacting cobalt(II) nitrate with sodium thiocyanate in an ethanolic solution precipitates sodium nitrate, yielding an ethanol (B145695) solution of this compound. The resulting aqueous or alcoholic solution of Co(SCN)₂ can then be used directly for the synthesis of coordination compounds or evaporated to obtain the hydrated solid.
Reactions with Hexakisacetonitrile Cobalt(II) Tetrafluoroborate (B81430)
An alternative route to anhydrous this compound involves the use of a cobalt complex in a non-aqueous solvent. Specifically, hexakisacetonitrile cobalt(II) tetrafluoroborate, Co(NCMe)₆₂, can be reacted with potassium thiocyanate (KSCN). This reaction leads to the precipitation of potassium tetrafluoroborate (KBF₄), which is insoluble in the reaction medium. The anhydrous Co(SCN)₂ remains in solution and can be isolated by adding an antisolvent like diethyl ether.
The reaction is represented by the equation: Co(NCMe)₆₂(solv) + 2 KSCN(solv) → 2 KBF₄(s) + Co(SCN)₂(solv)
Synthesis of Coordination Compounds and Polymers
This compound is a fundamental building block for creating coordination compounds with diverse structures and properties. The introduction of organic ligands, particularly those containing nitrogen donor atoms, leads to the formation of discrete molecular complexes or extended coordination polymers.
Ligand-Templated Syntheses
The structure of the final product is heavily influenced by the choice of the organic ligand, the stoichiometry of the reactants, and the reaction conditions such as solvent and temperature.
A vast number of coordination compounds have been synthesized by reacting this compound with various heterocyclic N-donor ligands. These reactions often yield crystalline products where the cobalt(II) ion is coordinated by both the thiocyanate anions and the organic ligands. Depending on whether the thiocyanate ligand acts as a terminal group or a bridging unit, the resulting structures can range from simple monomers to one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks.
2,5-dimethylpyrazine (B89654) (2,5-dmp): The reaction of Co(NCS)₂ with 2,5-dimethylpyrazine can lead to a variety of products. In aqueous solutions, aqua complexes like Co(NCS)₂(H₂O)₄·4(2,5-dmp) can form, where the cobalt cation is coordinated by water and thiocyanate ions, with the pyrazine (B50134) molecules acting as non-coordinating guests in the crystal lattice. In methanol, a 1D coordination polymer, [Co(NCS)₂(2,5-dmp)(MeOH)₂]n, is formed where the pyrazine ligand bridges the cobalt centers. Sonochemical methods have also been used to synthesize a 0D complex, [Co(NCS)₂(2,5-dmp)(H₂O)₂]·3(2,5-dmp).
4-acetylpyridine (4-acpy): With 4-acetylpyridine, Co(NCS)₂ can form monomeric complexes such as Co(NCS)₂(4-acpy)₄ or polymeric structures. The thermal decomposition of the monomer or its hydrated analogue, Co(NCS)₂(4-acpy)₂(H₂O)₂, can yield a layered coordination polymer with the formula [Co(NCS)₂(4-acpy)₂]n. Interestingly, this polymer can exist in at least two isomeric forms, one of which is thermodynamically metastable, demonstrating how synthetic conditions can isolate different structural outcomes.
4-(4-chlorobenzyl)pyridine (B1583355) (ClBP): The reaction between Co(NCS)₂ and 4-(4-chlorobenzyl)pyridine yields different products based on the reaction stoichiometry. A ligand-rich monomeric complex, Co(NCS)₂(ClBP)₄, is formed when an excess of the ligand is used. A 1D coordination polymer, [Co(NCS)₂(ClBP)₂]n, where cobalt ions are linked by pairs of μ-1,3-bridging thiocyanate anions, is also accessible.
1,2-bis(4-pyridyl)ethylene (bpe): This bridging ligand readily forms coordination polymers. The reaction with Co(NCS)₂ can produce a complex formulated as [Co(NCS)₂(bpe)₂]·bpe, where cobalt cations are linked by the bpe ligands into layers.
4-ethylpyridine (B106801) (4-etpy): The reaction of Co(NCS)₂ with 4-ethylpyridine has been shown to produce at least three different compounds: a discrete monomeric complex, Co(NCS)₂(4-etpy)₄; a dimeric complex, [(Co(NCS)₂)₂(4-etpy)₆]; and a 1D chain polymer, [Co(NCS)₂(4-etpy)₂]n.
2-methylpiperazine (B152721): Syntheses involving 2-methylpiperazine and Co(NCS)₂ have resulted in the formation of isomorphous complexes with the general formula [Co(NCS)₄(C₅H₁₄N₂)₂], where the cobalt center has an octahedral geometry.
Bathocuproine: Mixing Co(NCS)₂ with bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) via a diffusion method results in a four-coordinated, high-spin tetrahedral complex with the formula [Co(bathocup)(NCS)₂].
3,5-dimethylpyrazole (B48361): The reaction of cobalt(II) ions with 3,5-dimethylpyrazole in a basic aqueous solution yields a blue-violet precipitate, identified as the bis(3,5-dimethylpyrazole)cobalt(II) complex, Co(C₅H₇N₂)₂. This complex is noted for its thermal stability and insolubility in most organic solvents.
1-(2-pyrimidyl)piperazine (L): Depending on the thiocyanate source and reaction conditions, two different complexes can be synthesized with this ligand. One is a neutral, tetrahedral complex, [Co(SCN)₂(L)₂], where cobalt is coordinated by two thiocyanate anions and two ligand molecules. The other is an ionic compound, (H₂L)₂[Co(SCN)₄]·H₂O, containing the tetrathiocyanatocobaltate(II) anion.
| Ligand | Reactants | Solvent/Conditions | Resulting Compound Formula | Structural Features | Citation |
|---|---|---|---|---|---|
| 2,5-dimethylpyrazine | Co(NCS)₂, 2,5-dmp | Methanol | [Co(NCS)₂(2,5-dmp)(MeOH)₂]n | 1D coordination polymer | |
| 4-acetylpyridine | Co(NCS)₂, 4-acpy | Thermal decomposition of precursor | [Co(NCS)₂(4-acpy)₂]n | 2D layered polymer (stable and metastable isomers) | |
| 4-(4-chlorobenzyl)pyridine | Co(NCS)₂, ClBP | - | [Co(NCS)₂(ClBP)₂]n | 1D chain with μ-1,3-bridging thiocyanates | |
| 1,2-bis(4-pyridyl)ethylene | Co(NCS)₂, bpe | - | [Co(NCS)₂(bpe)₂]·bpe | Layered structure connected by bpe ligands | |
| 4-ethylpyridine | Co(NCS)₂, 4-etpy | - | [Co(NCS)₂(4-etpy)₂]n | 1D chain polymer | |
| Bathocuproine | Co(NCS)₂, bathocuproine | Diffusion method | [Co(bathocup)(NCS)₂] | Discrete tetrahedral high-spin complex | |
| 3,5-dimethylpyrazole | Co(II) salt, 3,5-dimethylpyrazole | Aqueous, basic pH | Co(C₅H₇N₂)₂ | Precipitated complex | |
| 1-(2-pyrimidyl)piperazine | CoCl₂·H₂O, thiocyanate source, ligand | - | [Co(SCN)₂(L)₂] | Discrete tetrahedral complex |
An elegant synthetic strategy involves the in situ generation of a ligand, which then immediately coordinates to the metal center present in the reaction mixture. This method is particularly effective for synthesizing complexes of ligands that may be unstable or difficult to isolate on their own, such as certain Schiff bases.
A Schiff base is typically formed through the condensation reaction of a primary amine and an active carbonyl compound (like an aldehyde or ketone). In the context of this compound chemistry, the synthesis is carried out by mixing the amine and carbonyl precursors with a cobalt(II) salt and a source of thiocyanate ions. The Schiff base ligand forms in the reaction vessel and is trapped by coordinating to the cobalt(II) ion.
For example, a Schiff base ligand (L), prepared in situ from the reaction of salicylaldehyde (B1680747) and N,N-dimethyldipropylenetriamine, reacts with cobalt(II) nitrate and sodium thiocyanate in an acetonitrile/water solvent mixture to produce the complex [Co(L)(NCS)₂]. Interestingly, conducting the same reaction in a methanol/water mixture can lead to a different product, [Co(L)(Sal)]₂[Co(NCS)₄], highlighting the significant influence of the solvent on the final structure in these in situ syntheses.
Solvothermal and Other Solution-Based Methods
Solvothermal and hydrothermal syntheses are powerful techniques for the preparation of crystalline coordination compounds of this compound. These methods involve the reaction of cobalt(II) salts and thiocyanate sources in a sealed vessel under controlled temperature and pressure, often leading to the formation of unique structural motifs. The choice of solvent, temperature, and the presence of co-ligands play a crucial role in determining the final product's composition and structure.
Hydrothermal synthesis, which employs water as the solvent, has been successfully used to create various this compound complexes. For instance, the reaction of Co(NCS)₂ with 4-(hydroxymethyl)pyridine (hmpy) in water can yield a range of products depending on the reaction conditions, including discrete complexes and coordination polymers. semanticscholar.org Similarly, one-pot hydrothermal synthesis has been utilized to produce mononuclear cobalt(II) complexes. dur.ac.uk
Solvothermal methods, which use organic solvents or mixtures of water and organic solvents, offer a wider range of possibilities for tuning the properties of the resulting materials. The reaction of Co(NCS)₂ with 2,5-dimethylpyrazine in methanol, for example, leads to the formation of [Co(NCS)₂(2,5-dimethylpyrazine)(MeOH)₂]. researchgate.net The use of different alcohol solvents, such as ethanol, can also influence the coordination environment of the cobalt center. The reaction of Co(NCS)₂ with 1,3-dicyclohexylthiourea (B73351) in ethanol results in the formation of a discrete tetrahedral complex, [Co(NCS)₂(C₁₃H₂₄N₂S)₂].
Solution-based methods at room temperature are also common for the synthesis of this compound complexes. These typically involve the reaction of a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) sulfate, with a thiocyanate salt, like potassium thiocyanate or ammonium (B1175870) thiocyanate, in a suitable solvent. The resulting this compound can then be reacted with various organic ligands to form a wide array of coordination compounds. A new tetra-coordinated high-spin Co(II) complex, for instance, was prepared by mixing Co(NCS)₂ with bathocuproine using a diffusion method. researchgate.net
The following table summarizes representative examples of this compound compounds synthesized via solution-based methods.
| Compound Formula | Synthesis Method | Solvent(s) | Key Structural Features |
| [Co(NCS)₂(hmpy)₄] | Solution Reaction | Water | Discrete complex with octahedrally coordinated Co(II) by two terminal thiocyanato anions and four hmpy ligands. semanticscholar.org |
| [Co(NCS)₂(hmpy)₂(H₂O)₂] | Solution Reaction | Water | Discrete complex with two hmpy ligands substituted by water molecules. semanticscholar.org |
| [Co(NCS)₂(2,5-dimethylpyrazine)(MeOH)₂] | Solvothermal | Methanol | Co(II) cations are linked by 2,5-dimethylpyrazine ligands into chains. researchgate.net |
| [Co(NCS)₂(C₁₃H₂₄N₂S)₂] | Solution Reaction | Ethanol | Discrete tetrahedral complex with terminal N-bonded thiocyanate anions and 1,3-dicyclohexylthiourea ligands. |
| [Co(bathocup)(NCS)₂] | Diffusion Method | Not specified | Tetrahedral Co(II) complex with two thiocyanate groups and two nitrogen atoms from the bathocuproine ligand. researchgate.net |
Thermal Transformation Pathways and Intermediate Formation
The thermal decomposition of this compound coordination compounds is a valuable method for accessing new, often ligand-deficient, phases and for studying the formation of intermediates. By carefully controlling the temperature, it is possible to induce stepwise removal of solvent molecules and organic co-ligands, leading to structural transformations and the creation of new coordination polymers. Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in elucidating these thermal transformation pathways.
A common thermal transformation involves the removal of volatile ligands, such as water or pyridine (B92270) derivatives, from a precursor complex to form a more condensed phase. For example, the thermal decomposition of [Co(NCS)₂(4-methylpyridine)₂(H₂O)₂] results in the loss of water molecules and the formation of [Co(NCS)₂(4-methylpyridine)₂], which has a different crystal structure. tulane.edu Similarly, heating [Co(NCS)₂(4-acetylpyridine)₄] leads to the formation of [Co(NCS)₂(4-acetylpyridine)₂]n, where the cobalt centers are bridged by thiocyanate ligands. researchgate.net
The nature of the intermediates formed during thermal decomposition can be complex and depends on the starting material and heating conditions. In the thermal decomposition of this compound complexes with 2,5-dimethylpyrazine, a series of intermediates are formed, including Co(NCS)₂(2,5-dimethylpyrazine)₂ and Co(NCS)₂(2,5-dimethylpyrazine), before the final decomposition to cobalt sulfide (B99878). researchgate.net The decomposition of [bis(thiocyanato-N)-tetrakis(3-methylpyridine-N)cobalt(II)] proceeds through a well-defined intermediate, [bis(thiocyanato-N)-bis(3-methylpyridine-N)cobalt(II)]. researchgate.net
The table below outlines several examples of thermal transformations of this compound compounds and the resulting intermediates or final products.
| Precursor Compound | Intermediate/Final Product(s) | Decomposition Temperature (°C) | Key Observations |
| [Co(NCS)₂(4-methylpyridine)₂(H₂O)₂] | [Co(NCS)₂(4-methylpyridine)₂] | Not specified | Loss of water molecules leads to a new phase. tulane.edu |
| [Co(NCS)₂(4-acetylpyridine)₄] | [Co(NCS)₂(4-acetylpyridine)₂]n | Not specified | Formation of a coordination polymer with bridging thiocyanate ligands. researchgate.net |
| Co(NCS)₂(2,5-dimethylpyrazine)ₓ(H₂O)y | Co(NCS)₂(2,5-dimethylpyrazine)₂ → Co(NCS)₂(2,5-dimethylpyrazine) → [Co(NCS)₂]₃(2,5-dimethylpyrazine) | Stepwise | Stepwise removal of water and co-ligands leads to a series of new phases. researchgate.net |
| [bis(thiocyanato-N)-tetrakis(3-methylpyridine-N)cobalt(II)] | [bis(thiocyanato-N)-bis(3-methylpyridine-N)cobalt(II)] | Not specified | Formation of a phase-pure, ligand-deficient intermediate. researchgate.net |
| [Co(NCS)₂(C₁₃H₂₄N₂S)₂] | Decomposes to cobalt oxide | ~227 | The compound decomposes with the initial loss of one 1,3-dicyclohexylthiourea ligand. |
Single-Source Precursors for Advanced Materials Synthesis
This compound complexes have emerged as promising single-source precursors for the synthesis of advanced materials, particularly cobalt sulfide (CoS) and cobalt oxide (Co₃O₄) nanostructures. researchgate.netresearchgate.net In this approach, a single compound containing both the cobalt metal center and the desired counter-ion (sulfur from the thiocyanate ligand) is thermally decomposed under controlled conditions to yield the target material. This method offers advantages such as stoichiometric control, lower reaction temperatures, and the potential to influence the morphology of the final product.
A notable example is the use of cyclohexylammonium tetraisothiocyanatocobaltate(II), (C₆H₁₁NH₃)₂[Co(NCS)₄], as a single-source precursor. researchgate.netresearchgate.net The thermal decomposition of this complex under a helium atmosphere leads to the formation of cobalt sulfide (CoS) nanoparticles, while pyrolysis in air yields tricobalt tetraoxide (Co₃O₄) nanoparticles. researchgate.netresearchgate.net The morphology of the resulting nanoparticles can be investigated using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). researchgate.netresearchgate.net
The thermal decomposition process of these single-source precursors can be studied using thermogravimetric analysis (TGA) to determine the decomposition temperatures and pathways. The choice of the organic cation in the complex can also influence the decomposition process and the properties of the resulting nanomaterials.
The synthesis of cobalt sulfide and oxide nanoparticles from single-source precursors is a developing area of research with potential applications in various fields, including catalysis, energy storage, and electronics. The ability to tailor the properties of the nanomaterials by modifying the precursor complex makes this a versatile and attractive synthetic strategy.
| Precursor Compound | Target Material(s) | Pyrolysis Atmosphere | Key Findings |
| (C₆H₁₁NH₃)₂[Co(NCS)₄] | CoS | Helium | Successful synthesis of cobalt sulfide nanoparticles. researchgate.netresearchgate.net |
| (C₆H₁₁NH₃)₂[Co(NCS)₄] | Co₃O₄ | Air | Formation of tricobalt tetraoxide nanoparticles with various shapes. researchgate.netresearchgate.net |
Structural Chemistry and Crystallography of Cobalt Ii Thiocyanate Systems
Anhydrous Cobalt(II) Thiocyanate (B1210189)
Anhydrous cobalt(II) thiocyanate, Co(SCN)₂, adopts a layered coordination polymer structure. wikipedia.org In this architecture, the cobalt(II) ions are interconnected by bridging thiocyanate ligands to form infinite two-dimensional sheets. wikipedia.org This structural motif is similar to that observed in mercury(II) thiocyanate. wikipedia.org The thiocyanate ligands act as bridges between the cobalt centers, utilizing both the nitrogen and sulfur atoms to create an extended network. This polymeric nature is a key feature of the anhydrous form, distinguishing it from its hydrated counterparts. The formation of these layers is a consequence of the coordinative flexibility of the thiocyanate ion and the preferred coordination geometry of the cobalt(II) ion in the absence of other coordinating ligands like water.
Hydrated this compound Species
The introduction of water into the crystal lattice of this compound dramatically alters its structure, leading to the formation of hydrated species with distinct molecular arrangements.
A common hydrated form is the trihydrate, Co(SCN)₂(H₂O)₃. X-ray crystallography has revealed that this compound consists of isolated tetrahedral centers of [Co(SCN)₂(H₂O)₂]. wikipedia.org In these discrete complexes, the cobalt(II) ion is coordinated by two nitrogen-bonded thiocyanate anions and two water molecules. wikipedia.org The third water molecule in the empirical formula exists as water of crystallization within the crystal lattice, participating in hydrogen bonding interactions that link the isolated complexes. wikipedia.org This arrangement contrasts sharply with the polymeric sheets of the anhydrous form, highlighting the significant role of water molecules in disrupting the extended network and favoring the formation of discrete molecular units.
Another example of a hydrated species is found in the co-crystal [Co(NCS)₂(H₂O)₄]·2C₈H₁₀N₄O₂·4H₂O, where the cobalt(II) cation is coordinated by four water molecules and two trans-arranged thiocyanate anions in a slightly distorted octahedral geometry. researchgate.net
Coordination Geometries of Cobalt(II) Centers
The coordination environment of the cobalt(II) ion in thiocyanate complexes is a critical aspect of their structural chemistry, with both octahedral and tetrahedral geometries being prevalent. The choice between these geometries is influenced by factors such as the nature of other co-ligands present in the coordination sphere, steric effects, and the crystallization conditions.
Octahedral geometry is a frequent coordination mode for cobalt(II) in thiocyanate complexes, with over a thousand such structures reported. nih.gov In these complexes, the cobalt(II) center is surrounded by six ligands.
Examples include:
Discrete Complexes: In compounds like [Co(NCS)₂(C₆H₆N₂O)₃(H₂O)], the Co(II) cation is coordinated by two terminal N-bonded thiocyanate anions, three isonicotinamide (B137802) ligands, and one water molecule, forming discrete octahedral complexes. nih.gov Similarly, discrete octahedral complexes are observed in compounds with 4-(hydroxymethyl)pyridine, where the Co(II) is coordinated by two terminal thiocyanate anions and four co-ligands. mdpi.com
Polymeric Structures: In the layered coordination polymer [Co(NCS)₂(bpa)]n (where bpa is 1,2-bis(4-pyridyl)-ethane), the cobalt(II) cations exhibit a distorted octahedral geometry. They are coordinated by two S-bonded and two N-bonded thiocyanate anions, along with two nitrogen atoms from the bpa co-ligands. nih.gov These cobalt centers are linked into chains by pairs of μ-1,3 bridging thiocyanate anions, which are further connected into layers by the bpa ligand. nih.gov
Adducts: In adducts with N-methyl-2-piperidone and dimethyl sulfoxide, the cobalt atom is in an octahedral geometry, coordinated with four nitrogen atoms of thiocyanate ions and two oxygen atoms of the Lewis-base molecules in trans-positions. oup.com In the complex [Diaquatetrakis(thiocyanato)cobalt(II)mercury(II)], the cobalt atom is also hexa-coordinated in an octahedral geometry, with four nitrogen atoms from thiocyanate ions and two water oxygen atoms. oup.com
| Compound | Coordinating Atoms | Structural Motif | Reference |
|---|---|---|---|
| [Co(NCS)₂(C₆H₆N₂O)₃(H₂O)] | 2 N (NCS), 3 N (isonicotinamide), 1 O (H₂O) | Discrete Complex | nih.gov |
| [Co(NCS)₂(4-(hydroxymethyl)pyridine)₄] | 2 N (NCS), 4 N (ligand) | Discrete Complex | mdpi.com |
| [Co(NCS)₂(bpa)]n | 4 N (2 NCS, 2 bpa), 2 S (NCS) | Layered Polymer | nih.gov |
| CoHg(SCN)₄(N-methyl-2-piperidone)₂ | 4 N (SCN), 2 O (ligand) | Adduct | oup.com |
| CoHg(SCN)₄(DMSO)₂ | 4 N (SCN), 2 O (ligand) | Adduct | oup.com |
| [CoHg(SCN)₄(H₂O)₂] | 4 N (SCN), 2 O (H₂O) | Adduct | oup.com |
While less common than octahedral, tetrahedral coordination is also a significant geometry for cobalt(II) in thiocyanate systems, with several hundred structures reported. nih.gov This geometry is often observed in the anionic complex [Co(NCS)₄]²⁻, which is known for its characteristic deep blue color. wikipedia.org
Key examples include:
Anionic Complexes: The dianion [Co(NCS)₄]²⁻ features a central Co(II) ion coordinated by four nitrogen-bound isothiocyanate ligands in a tetrahedral geometry. wikipedia.orgrsc.org This species is a classic example of a tetrahedral cobalt(II) complex.
Neutral Complexes: In the compound [Co(NCS)₂(C₅H₁₂N₂S)₂], the Co(II) cations are coordinated by two N-bonded thiocyanate anions and two tetramethylthiourea (B1220291) ligands, resulting in discrete complexes with a strongly distorted tetrahedral geometry. nih.gov Another example is a compound with 3-methylpyridine (B133936) where the cobalt(II) cations are tetrahedrally coordinated by two terminally N-bonded thiocyanate anions and two terminally bonded co-ligands. znaturforsch.com
Hydrated Species: As mentioned previously, the trihydrate Co(SCN)₂(H₂O)₃ contains discrete tetrahedral [Co(NCS)₂(H₂O)₂] units. wikipedia.org
Distorted Coordination Polyhedra
In coordination chemistry, the arrangement of ligands around a central metal ion defines a coordination polyhedron. While idealized geometries like perfect octahedra or tetrahedra are often used as models, in reality, the coordination polyhedra in this compound systems frequently exhibit significant distortions. These distortions arise from a combination of factors, including the electronic configuration of the high-spin d⁷ Co(II) ion, the steric demands of the co-ligands, and the constraints of crystal packing.
The majority of this compound compounds feature six-coordinate Co(II) centers, which typically adopt a slightly distorted octahedral geometry. nih.gov For instance, in the discrete complex [Co(NCS)₂(4-(hydroxymethyl)pyridine)₄], the CoN₆ octahedra are slightly distorted, with metal-nitrogen distances ranging from 2.099(3) to 2.179(2) Å and N-Co-N angles varying from 88.06(9)° to 92.66(9)°. mdpi.com Similarly, in tetraaquabis(thiocyanato-κN)cobalt(II), the Co(II) ion lies on an inversion center and is coordinated in a slightly distorted octahedral fashion by four water molecules and two N-bonded thiocyanate anions. nih.gov
Tetrahedral coordination is also common, particularly in complexes containing the [Co(NCS)₄]²⁻ anion. nih.gov In the compound {Co(SCN)₄₃}·Cl, the central Co(II) ion is in a slightly distorted tetrahedral environment, coordinated by four N-bonded thiocyanate anions. nih.gov The N–Co–N bond angles in this complex range from 100.54(18)° to 115.60(19)°, deviating from the ideal 109.5° of a perfect tetrahedron. nih.gov
Less commonly, five-coordinate geometries are observed. In diisothiocyanatotris(4-methylpyridine N-oxide)cobalt(II), the Co(II) cations are coordinated in a trigonal–bipyramidal manner by two terminal N-bonding thiocyanate anions in axial positions and three organic ligands in the equatorial positions. nih.gov In heterobimetallic complexes, such as [(Me₂phen)₂Co(μ-NCS)Re(NCS)₅]·CH₃CN, the cobalt(II) ion is also five-coordinated, displaying a distorted trigonal bipyramidal geometry with four nitrogen atoms from the phenanthroline ligands and one from the bridging thiocyanate. nih.gov
| Compound | Coordination Number | Geometry | Distortion Details | Reference |
|---|---|---|---|---|
| [Co(NCS)₂(4-(hydroxymethyl)pyridine)₄] | 6 | Octahedral | Slightly distorted; N-Co-N angles from 88.06° to 92.66°. | mdpi.com |
| [Co(NCS)₂(H₂O)₄] | 6 | Octahedral | Slightly distorted; axially compressed CoN₂O₄ octahedron. | nih.gov |
| {Co(SCN)₄₃}·Cl | 4 | Tetrahedral | Slightly distorted; N-Co-N angles from 100.54° to 115.60°. | nih.gov |
| Co(NCS)₂(4-methylpyridine N-oxide)₃ | 5 | Trigonal Bipyramidal | Slightly distorted trigonal pyramid. | nih.gov |
| [(Me₂phen)₂Co(μ-NCS)Re(NCS)₅]·CH₃CN | 5 | Trigonal Bipyramidal | Distorted trigonal bipyramidal surroundings. | nih.gov |
Thiocyanate Ligand Coordination Modes
The thiocyanate ion (SCN⁻) is a classic example of an ambidentate ligand, meaning it possesses more than one potential donor atom and can bind to a metal center in various ways. This versatility in coordination is a defining feature of this compound chemistry, leading to a rich diversity of structural motifs, from simple mononuclear complexes to intricate coordination polymers.
Terminal N-Bonding and S-Bonding
The thiocyanate ligand can coordinate to a metal ion terminally through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN). According to Hard and Soft Acid and Base (HSAB) theory, "hard" metal cations tend to bind to the "hard" nitrogen donor, while "soft" metal cations prefer the "soft" sulfur donor. wikipedia.org Cobalt(II) is a first-row transition metal and is considered a borderline hard acid, but it predominantly forms N-bonded complexes. wikipedia.org
In the vast majority of structurally characterized this compound complexes, the ligand is terminally N-bonded. mdpi.comnih.govrsc.org This is observed in simple salts containing the deep blue [Co(NCS)₄]²⁻ anion and in numerous mixed-ligand complexes where Co(II) is coordinated by thiocyanate and other organic ligands. nih.govwikipedia.org The M-N-C linkage in these isothiocyanate complexes is typically close to linear, often with an angle near 180°. wikipedia.org In contrast, terminal S-bonding is rare for cobalt(II) but can be influenced by steric factors or the electronic properties of other ligands in the coordination sphere. wikipedia.org
Bridging Modes (e.g., µ-1,3-Bridging, End-to-End)
Beyond terminal coordination, the thiocyanate ligand can act as a bridge between two metal centers, leading to the formation of dinuclear or polymeric structures. The most common bridging mode is the µ-1,3 or "end-on" bridge (M-NCS-M'), where the nitrogen atom coordinates to one metal center and the sulfur atom coordinates to another.
This µ-1,3-bridging is responsible for the formation of one-dimensional (1D) chains in several cobalt(II) compounds. For example, in the coordination polymer [Co(NCS)₂(npdo)] (where npdo is 4-nitropyridine-N-oxide), adjacent Co(II) ions are linked by two µ-1,3-SCN⁻ bridging ligands, creating a 1D chain structure. tandfonline.com Similarly, thiocyanate ions can span different types of metal atoms, as seen in diaquatetrakis(thiocyanato)cobalt(II)mercury(II), where thiocyanate bridges cobalt and mercury atoms to form two-dimensional networks. oup.com
Another documented bridging mode is the "end-to-end" bridge (µ-1,3-NCS), which also connects two metal centers. In the compound [Co(tppz)(NCS)(µ-1,3-NCS)]n, zig-zag chains of cobalt(II) ions are formed by single end-to-end thiocyanate bridges. researchgate.net
| Coordination Mode | Description | Example Compound | Reference |
|---|---|---|---|
| Terminal N-Bonding | Ligand binds to a single Co(II) ion via the nitrogen atom (Co-NCS). | [Co(NCS)₂(4-(hydroxymethyl)pyridine)₄] | mdpi.com |
| Terminal S-Bonding | Ligand binds to a single Co(II) ion via the sulfur atom (Co-SCN). | Rare for Co(II); more common for softer metals. | wikipedia.org |
| µ-1,3-Bridging | Ligand connects two metal centers via N and S atoms (Co-NCS-M). | [Co(NCS)₂(npdo)] | tandfonline.com |
| End-to-End Bridging | Ligand connects two metal centers, often forming chains (Co-(NCS)-Co). | [Co(tppz)(NCS)(µ-1,3-NCS)]n | researchgate.net |
Ambidentate Nature and Linkage Isomerism
The ability of the thiocyanate ion to bind through either its nitrogen or sulfur atom is termed its "ambidentate nature". wikipedia.org This property gives rise to a phenomenon known as linkage isomerism, where two coordination compounds have the identical chemical formula but differ in the connectivity of a ligand to the metal center. libretexts.org
While both isomers are possible, one is often thermodynamically more stable than the other. A classic example in cobalt chemistry involves the pentaamminecobalt(III) system. The N-bonded isomer, [Co(NH₃)₅(NCS)]²⁺, is the thermodynamically stable product. wikipedia.org However, the S-bonded isomer, [Co(NH₃)₅(SCN)]²⁺, can be formed as the initial kinetic product of the reaction between thiocyanate salts and [Co(NH₃)₅(H₂O)]³⁺, which then rearranges to the more stable N-bonded form. wikipedia.org This demonstrates that reaction conditions and kinetics can play a crucial role in isolating specific linkage isomers.
Supramolecular Assembly and Intermolecular Interactions
The final crystal structure of a this compound compound is not determined solely by the coordination bonds to the metal ion. The arrangement of individual complex molecules or polymeric chains into a three-dimensional lattice is directed by a hierarchy of weaker, non-covalent interactions, primarily hydrogen bonds. These interactions create extensive supramolecular networks that are critical to the stability of the crystal.
Hydrogen Bonding Networks (N-H···S, C-H···π, O-H···S, N-H···Cl)
The thiocyanate ligand itself is an excellent hydrogen bond acceptor. The sulfur atom, with its diffuse lone pairs, and the nitrogen atom can both participate in hydrogen bonding. In complexes containing co-ligands with hydrogen bond donors (such as -OH or -NH groups) or solvate molecules like water or ethanol (B145695), extensive hydrogen bonding networks are common.
O-H···S Bonds: In the crystal structure of [Co(NCS)₂(4-(hydroxymethyl)pyridine)₂]n∙4H₂O, intermolecular O–H···S hydrogen bonds are observed between hydrogen atoms from solvate water molecules or the hydroxyl group of the organic ligand and the thiocyanate sulfur atoms of neighboring chains. mdpi.com
N-H···S and N-H···Cl Bonds: In the crystal structure of {Co(SCN)₄₃}·Cl, the packing is stabilized by a network of N–H···S and N–H···Cl hydrogen bonds, which link the cationic and anionic components. nih.gov Similar N-H···S interactions are found to create tetrameric units in the structure of [Co(NCS)₂(pia)₂]. rsc.org
C-H···S and C-H···π Bonds: Weaker interactions can also play a significant role. In the co-crystal of tetraaquabis(thiocyanato-κN)cobalt(II) with caffeine, C–H⋯S hydrogen bonds contribute to the supramolecular assembly. nih.gov In other systems, C–H⋯π interactions involving aromatic rings of co-ligands have been identified as important for crystal packing. nih.gov
| Interaction Type | Donor | Acceptor | Example Compound/System | Reference |
|---|---|---|---|---|
| O-H···S | Hydroxyl group, Water | Thiocyanate Sulfur | [Co(NCS)₂(hmpy)₂]n∙4H₂O | mdpi.com |
| N-H···S | Amine/Amide N-H | Thiocyanate Sulfur | {Co(SCN)₄₃}·Cl | nih.gov |
| N-H···Cl | Amine/Amide N-H | Chloride Anion | {Co(SCN)₄₃}·Cl | nih.gov |
| C-H···S | Aliphatic/Aromatic C-H | Thiocyanate Sulfur | [Co(NCS)₂(H₂O)₄]·2(Caffeine)·4H₂O | nih.gov |
| C-H···π | Aliphatic/Aromatic C-H | Aromatic Ring | {Co(SCN)₄₃}·Cl | nih.gov |
Role of Bridging Ligands in Network Formation
Bridging ligands are fundamental to the construction of extended networks in this compound coordination chemistry, linking metal centers to form one-, two-, or three-dimensional coordination polymers. libretexts.orgwikipedia.org The thiocyanate anion (SCN⁻) itself is a versatile bridging ligand, capable of connecting two or more metal ions. wikipedia.orgresearchgate.net Anhydrous Co(SCN)₂ features a polymeric structure where thiocyanate ions bridge cobalt centers to form infinite 2D sheets. wikipedia.org
In addition to the thiocyanate ion, organic co-ligands frequently act as bridges. Pyrazine (B50134) and its derivatives are classic examples of ligands that bridge two metal centers, leading to the formation of chains or layers. nih.gov For example, in [Co(NCS)₂(2,5-dimethylpyrazine)(MeOH)₂], the Co(II) cations are linked into chains by the 2,5-dimethylpyrazine (B89654) ligands. researchgate.net Similarly, in [Co(NCS)₂(hmpy)₂]n (where hmpy is 4-(hydroxymethyl)pyridine), the Co(II) ions are connected into a zig-zag polymer by both bridging thiocyanate anions and bridging hmpy ligands. mdpi.com The coordination mode of the thiocyanate ion (e.g., terminal, μ-1,3-bridging) combined with the nature of the organic bridging ligand dictates the final dimensionality and topology of the network. nih.govresearchgate.netmdpi.com For instance, in some structures, Co(II) cations are linked into chains by pairs of μ-1,3-bridging thiocyanate anions, demonstrating the anion's direct role in polymer formation. mdpi.comacs.org
The interplay between bridging thiocyanate ions and other co-ligands can create complex structures. In [Diaquatetrakis(thiocyanato)cobalt(II)mercury(II)], thiocyanate ions bridge cobalt and mercury atoms to form two-dimensional networks. oup.com The selection of the metal and the organic co-ligand directly influences the geometry and properties of the resulting coordination network. bohrium.comsfu.ca
Polymorphism in this compound Coordination Compounds
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a notable feature in the solid-state chemistry of this compound coordination compounds. mdpi.com These different solid-state forms, or polymorphs, arise from variations in intermolecular interactions and crystal packing. mdpi.com The majority of polymorphic modifications in this class of compounds are observed for discrete, zero-dimensional complexes with terminally N-bonded ligands. nih.gov For example, diisothiocyanatotetrakis(4-methylpyridine)cobalt(II), [Co(NCS)₂(4-methylpyridine)₄], is known to exist in at least two polymorphic modifications, both consisting of discrete octahedral complexes but differing in their crystal packing and intermolecular contacts. nih.gov Similarly, a third polymorph of bis(benzimidazole)bis(thiocyanato-N)Cobalt(II), γ-[Co(Hbzim)₂(SCN)₂], was recently identified, highlighting differences in intermolecular interactions compared to its two previously known forms. mdpi.com
Isomeric Forms and Phase Transitions (e.g., [Co(NCS)₂(2,5-dimethylpyrazine)₂])
Beyond polymorphism, this compound complexes can also exhibit isomerism, where compounds have the same composition but different connectivity, leading to distinct network structures. This is particularly common in coordination polymers where bridging ligands are present. nih.gov For instance, compounds with a bridging coordination of the anionic ligands often form isomeric modifications rather than true polymorphs. nih.gov
The compound with the formula [Co(NCS)₂(2,5-dimethylpyrazine)₂] is a key example that illustrates the formation of different structural isomers depending on synthetic conditions, which can lead to different dimensionalities (e.g., 1D vs. 2D networks). researchgate.net While the search results mention the synthesis of five different compounds from the reaction of Co(NCS)₂ with 2,5-dimethylpyrazine, including Co(NCS)₂(2,5-dimethylpyrazine)(H₂O)₂ and Co(NCS)₂(2,5-dimethylpyrazine)(MeOH)₂, detailed information on phase transitions between specific isomeric forms of [Co(NCS)₂(2,5-dimethylpyrazine)₂] was not explicitly detailed in the provided abstracts. researchgate.net However, thermal transformations are a known route to induce phase transitions between different forms of coordination polymers. scispace.comresearchgate.net For example, thermogravimetric measurements have shown that precursor complexes can transform into different polymeric structures upon heating. researchgate.netmdpi.com
Linkage isomerism, where the ambidentate thiocyanate ligand binds through either the nitrogen (isothiocyanato, M-NCS) or sulfur (thiocyanato, M-SCN) atom, is another form of isomerism possible for these complexes. mdpi.comwikipedia.org While the Co-NCS linkage is generally more common for cobalt, the formation of the Co-SCN isomer can occur as a kinetic product. mdpi.comwikipedia.org
Influence of Metal Centers on Isomorphism and Structure
The identity of the central metal ion has a profound influence on the structure and properties of thiocyanate coordination compounds, often leading to the formation of isomorphous series. Isomorphous compounds share the same crystal structure but contain different metal ions. For example, reacting 2-methylpiperazine (B152721) with thiocyanate and either cobalt(II) or nickel(II) produces two new isomorphous compounds, [CoL₂(SCN)₄] and [NiL₂(SCN)₄], which both feature an octahedral configuration. bohrium.com Similarly, tetrahedral complexes with the general formula M(NCS)₂L₂ (where M = Co, Zn and L = 2-methylpyridine, 2-bromopyridine, or 2-chloropyridine) are isomorphous when the same ligand is used. rsc.org
Despite having the same crystal structure, isomorphous compounds can exhibit different physical properties. In the case of the 2-methylpiperazine complexes, the cobalt compound shows high spin-orbit coupling, while the nickel analogue displays weak antiferromagnetic interaction. bohrium.com Furthermore, the thermal behaviors can differ, with the nickel compound showing a phase transition not observed for the cobalt complex. bohrium.com Bond lengths are also affected by the metal center; in the isomorphous 2-methylpiperazine structures, all coordination bond lengths for the cobalt compound were found to be shorter than those for the nickel compound. bohrium.com This demonstrates that substituting the metal center, even within an isomorphous framework, can tune the compound's properties. bohrium.comsfu.ca
Electronic Structure and Spectroscopic Characterization
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the bonding and structure of cobalt(II) thiocyanate (B1210189) complexes. The vibrational modes of the thiocyanate ligand are particularly sensitive to its coordination mode.
The infrared spectrum of cobalt(II) thiocyanate is characterized by the vibrational modes of the thiocyanate ligand. The most diagnostic of these are the C≡N stretching vibration (ν(CN)), the C-S stretching vibration (ν(CS)), and the N-C-S bending vibration (δ(NCS)). The frequencies of these modes are indicative of whether the ligand is N-bonded, S-bonded, or bridging.
In the case of the common tetrathiocyanatocobaltate(II) complex, [Co(NCS)₄]²⁻, where the ligand is coordinated through the nitrogen atom (isothiocyanato), the C≡N stretching vibration appears as a strong, sharp band at a higher frequency compared to the free thiocyanate ion. This is due to the kinematic coupling and the electronic effect of coordination to the metal. Research has identified three distinctive vibrations for the [Co(NCS)₄]²⁻ anion. A strong band observed around 2079 cm⁻¹ is assigned to the stretching vibration of the carbon–nitrogen triple bond. The C-S bond stretching vibration is responsible for a weaker band near 840 cm⁻¹, and the bending vibration of N–C–S is observed as a weak band around 490 cm⁻¹. This vibrational assignment indicates that the thiocyanate ligand is bound to the Co(II) center via its N-terminal atom. nih.gov The study of various this compound-based test products for cocaine confirmed the presence of the [Co(SCN)₄]²⁻ ion through the distinctive C≡N stretching bands around 2100 cm⁻¹. chalmers.se
The coordination of different ligands to the cobalt center, as in complexes like cis-[CoL₂(SCN)₂] (where L = lidocaine) or the coordination polymer trans-[Co(H₂O)₂(SCN)₂], results in shifts in these characteristic vibrational frequencies, providing insight into the specific coordination environment of the cobalt ion. chalmers.se
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| ν(C≡N) | ~2079 | Strong | Carbon-Nitrogen triple bond stretching |
| ν(C-S) | ~840 | Weak | Carbon-Sulfur bond stretching |
| δ(NCS) | ~490 | Weak | N-C-S bending |
Raman spectroscopy provides complementary information to FTIR for the structural characterization of this compound complexes. As with FTIR, the C≡N stretching mode is a prominent feature in the Raman spectrum. Studies on blue precipitates from this compound tests, containing the [Co(SCN)₄]²⁻ ion, have utilized Raman spectroscopy to identify this characteristic C≡N stretching band around 2100 cm⁻¹, corroborating the FTIR data. nih.govchalmers.se
The technique is particularly useful for studying coordination changes in solution. For instance, in aqueous solutions, the equilibrium between different cobalt-cyanide complexes can be monitored by observing changes in the Raman spectra in the stretching region between 2030–2200 cm⁻¹. libretexts.org Although this study focuses on cyanide, similar principles apply to thiocyanate complexes. The position, intensity, and number of bands in the Raman spectrum can provide detailed information about the symmetry and bonding within the coordination sphere of the cobalt(II) ion.
Electronic Absorption Spectroscopy (UV-Vis)
The vibrant colors associated with this compound complexes are due to electronic transitions within the d-orbitals of the Co²⁺ ion and charge transfer transitions between the metal and the ligands. UV-Vis spectroscopy is the primary technique for investigating these phenomena.
The absorption of light in the visible region by cobalt(II) complexes is dominated by d-d transitions. For a Co²⁺ ion (a d⁷ system), the energies of these transitions are sensitive to the geometry of the coordination complex.
In a tetrahedral field, such as in the blue [Co(NCS)₄]²⁻ complex, the d-orbitals split into two energy levels (e and t₂). The electronic transitions from the ground state to excited states are Laporte-allowed (due to the lack of a center of symmetry), resulting in intense absorption bands and a characteristic deep blue color. The spectrum of tetrahedral Co(II) complexes typically shows a broad, structured absorption band in the 500-700 nm region. researchgate.netresearchgate.net For example, a study of a complex containing the [Co(SCN)₄]²⁻ anion reported characteristic absorption bands at 490 nm, which can be assigned to d→d* transitions. nih.gov
In contrast, octahedral Co(II) complexes, such as the pink [Co(H₂O)₆]²⁺ or [Co(NCS)₆]⁴⁻, have a center of symmetry, and d-d transitions are Laporte-forbidden. libretexts.org This results in much weaker absorption bands (lower molar absorptivity) and pale colors. Octahedral Co(II) complexes typically show an absorption band around 500-530 nm. researchgate.netbohrium.com The significant difference in the intensity of the absorption bands for tetrahedral versus octahedral Co(II) complexes is a key diagnostic feature.
| Complex Geometry | Typical λmax (nm) | Appearance | Nature of Transition |
|---|---|---|---|
| Tetrahedral ([Co(NCS)₄]²⁻) | ~500-700 | Intense Blue | Laporte-allowed d-d transitions |
| Octahedral ([Co(NCS)₆]⁴⁻) | ~500-530 | Pale Pink/Red | Laporte-forbidden d-d transitions |
In addition to d-d transitions, charge transfer (CT) bands are also observed in the electronic spectra of this compound complexes. These transitions involve the movement of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT).
For this compound, LMCT transitions are more common. An electron is excited from a molecular orbital that is primarily thiocyanate in character to one that is primarily cobalt d-orbital in character. libretexts.org This process effectively results in the temporary reduction of the metal center. wikipedia.org CT bands are Laporte-allowed and spin-allowed, leading to very high intensities (large molar absorptivity values, often >1000 L mol⁻¹ cm⁻¹), which are much stronger than those of d-d transitions. libretexts.orgwikipedia.org These bands typically occur in the ultraviolet region of the spectrum. For instance, in a complex containing the {[Co(SCN)₄]}²⁻ moiety, a band at 340 nm was assigned to a charge transfer transition. nih.gov
This compound solutions are well-known for their thermochromic properties, changing color in response to temperature changes. This behavior is a direct consequence of a shift in the coordination equilibrium between different species in solution. bohrium.comrsc.orgrsc.org
In many systems, particularly in the presence of excess thiocyanate and a suitable solvent, an equilibrium exists between the blue tetrahedral [Co(NCS)₄]²⁻ complex and the pink octahedral [Co(NCS)₆]⁴⁻ complex:
[Co(NCS)₄]²⁻ (blue, tetrahedral) + 2 SCN⁻ ⇌ [Co(NCS)₆]⁴⁻ (pink, octahedral)
At room temperature or higher, the tetrahedral species often predominates, resulting in a blue solution. bohrium.comacs.org This is entropically favored. Upon cooling, the equilibrium shifts to the right, favoring the formation of the enthalpically preferred octahedral complex, and the solution turns pink or red. bohrium.comacs.org This reversible change can be readily observed by UV-Vis spectroscopy, with the characteristic intense absorption band of the tetrahedral complex decreasing in intensity as the weaker band of the octahedral complex appears upon cooling. bohrium.comacs.org This phenomenon has been extensively studied in ionic liquids, where the ionic liquid itself can act as a reservoir for thiocyanate anions, facilitating this reversible coordination change. bohrium.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the unpaired electron in high-spin cobalt(II) complexes leads to significant challenges and opportunities in NMR spectroscopy. The interaction of the unpaired electron with the nuclear spins results in large chemical shift ranges and significant line broadening, which can often render the spectra of protons close to the metal center unobservable. However, these paramagnetic effects also provide valuable structural and electronic information that is not accessible in diamagnetic systems.
¹H NMR studies of paramagnetic cobalt(II) complexes are characterized by signals that are spread over a wide range of chemical shifts, often from tens to hundreds of ppm. The observed chemical shift (δ_obs) in a paramagnetic molecule is the sum of the diamagnetic shift (δ_dia), the contact shift (δ_contact), and the pseudocontact shift (δ_pcs).
δ_obs = δ_dia + δ_contact + δ_pcs
The contact shift arises from the delocalization of unpaired electron spin density onto the observed nucleus, while the pseudocontact shift results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. The latter is dependent on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion.
A significant application of paramagnetic NMR spectroscopy is the use of cobalt(II) as a substituent for diamagnetic zinc(II) in metalloproteins to induce paramagnetic shifts for structural analysis. The thiocyanate adduct of cobalt(II)-substituted human carbonic anhydrase II has been a subject of such NMR investigations. rsc.org In these systems, the pseudocontact shift is a powerful tool for obtaining long-range structural information.
The pseudocontact shift (δ_pcs) is described by the following equation:
δ_pcs = (1 / 12πr³) * [ (χ_ax(3cos²θ - 1)) + (3/2)χ_rh(sin²θcos2φ) ]
where:
r, θ, and φ are the polar coordinates of the nucleus in the principal magnetic axes system of the metal ion.
χ_ax and χ_rh are the axial and rhombic anisotropies of the magnetic susceptibility tensor.
By measuring the pseudocontact shifts for a number of assigned nuclei in the protein, it is possible to determine the magnetic susceptibility tensor and, consequently, obtain valuable long-range distance and angular restraints for protein structure determination and refinement. researchgate.netmdpi.com The study of the thiocyanate adduct of cobalt(II)-substituted carbonic anhydrase II has demonstrated the potential of this approach in assigning a large number of proton signals in a significant portion of the molecule. rsc.org
Table 1: Spectroscopic and Structural Probes
| Technique | Information Gained | Application to Cobalt(II) Complexes |
|---|---|---|
| ¹H NMR | Electronic structure, ligand coordination, molecular geometry | Characterization of paramagnetic complexes, though often challenging due to broad signals and large chemical shifts. |
| Pseudocontact Shift Analysis | Long-range structural information (distance and angular restraints) | Structural studies of Co(II)-substituted metalloproteins and other large molecules. |
| EPR Spectroscopy | Electronic structure, spin state, coordination geometry, zero-field splitting | Probing the environment of the Co(II) center, particularly in solid-state and frozen solutions. |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a direct and sensitive technique for studying paramagnetic species like cobalt(II) complexes. The high-spin Co(II) ion has an electron spin of S = 3/2, which in a crystal field is split into two Kramers doublets (M_s = ±1/2 and M_s = ±3/2). The energy separation between these doublets in the absence of a magnetic field is known as the zero-field splitting (ZFS), which is a critical parameter for understanding the magnetic anisotropy of the molecule.
The EPR spectra of high-spin Co(II) are often complex and can be described by a spin Hamiltonian that includes terms for the electron Zeeman interaction, the ZFS, and hyperfine coupling to the ⁵⁹Co nucleus (I = 7/2). The appearance of the spectrum is highly dependent on the magnitude of the ZFS (D and E parameters) relative to the microwave energy used in the experiment.
Conventional EPR spectroscopy is often performed at a fixed frequency (e.g., X-band, ~9.5 GHz). However, for systems with large ZFS, as is common for Co(II) complexes, the energy of the microwave quantum may be insufficient to induce transitions between the Kramers doublets. In such cases, high-frequency and high-field EPR (HFEPR) or frequency-domain EPR techniques are necessary.
Frequency-domain Fourier-transform THz-EPR (FD-FT THz-EPR) is a powerful technique that allows for the direct measurement of the energy gap between the ground and excited spin states, providing a precise determination of the ZFS parameter D. semanticscholar.org This is particularly valuable for characterizing single-molecule magnets (SMMs), where the ZFS is a key factor determining the energy barrier for magnetization reversal.
While extensive research has been conducted on the magnetic properties of coordination polymers containing this compound, such as [Co(NCS)₂(pyridine)₂]n, which exhibit single-chain magnet behavior, detailed frequency-domain EPR studies providing specific spin excitation energies for these systems are not widely reported in the literature. rsc.orgnih.gov However, the principles of this technique are broadly applicable to such anisotropic this compound materials. For example, in other cobalt-based single-molecule magnets, frequency-domain EPR has been successfully used to determine large axial ZFS parameters. nih.gov
Table 2: Investigated this compound Coordination Compounds
| Compound | Key Features | Spectroscopic/Magnetic Characterization |
|---|---|---|
| [Co(NCS)₂(pyridine)₄] | Pyridine-rich 1:4 complex | Exhibits Curie-Weiss paramagnetism. rsc.orgnih.gov |
| [Co(NCS)₂(pyridine)₂]n | Pyridine-deficient 1:2 polymeric chain | Shows single-chain magnet behavior. rsc.orgnih.govnih.gov |
| [Co(NCS)₂(4-methylpyridine N-oxide)₄] | Discrete complex with N-oxide ligands | Crystal structure determined; detailed spectroscopic data not reported. |
Magnetic Properties and Phenomena
Paramagnetic Behavior and Curie-Weiss Law Analysis
In many of its complexes and solutions, cobalt(II) thiocyanate (B1210189) exhibits paramagnetic behavior, a direct consequence of the unpaired electrons in the d-orbitals of the Co(II) ion. This paramagnetism is temperature-dependent and can often be modeled by the Curie-Weiss law, which describes the magnetic susceptibility (χ) of a material in the paramagnetic region above any magnetic ordering temperature.
A notable example is the behavior of cobalt(II) thiocyanate dissolved in ionic liquids such as 1-alkyl-3-methylimidazolium thiocyanate. In these systems, a reversible, temperature-dependent switching of the cobalt(II) coordination from a tetrahedral [Co(NCS)₄]²⁻ geometry at ambient temperatures to an octahedral [Co(NCS)₆]⁴⁻ geometry at temperatures below 230 K is observed. This change in coordination environment leads to a significant and reversible alteration of the effective magnetic moment (μ_eff) of the cobalt(II) ion.
At higher temperatures, the tetrahedral complex displays a higher effective magnetic moment, which decreases as the coordination changes to octahedral upon cooling. This switchable paramagnetism is a direct result of the change in the electronic ground state of the Co(II) ion induced by the different ligand fields of the two geometries. The temperature-dependent magnetic susceptibility data for these systems can be fitted to the Curie-Weiss law to extract parameters that provide insight into the magnetic interactions.
Table 1: Temperature-Dependent Effective Magnetic Moment of this compound in an Ionic Liquid
| Temperature Range (K) | Predominant Cobalt(II) Species | Effective Magnetic Moment (μ_B) |
| > 260 | Tetrahedral [Co(NCS)₄]²⁻ | ~4.7 |
| < 200 | Octahedral [Co(NCS)₆]⁴⁻ | ~4.2 |
| Data derived from studies on cobalt(II) isothiocyanate in 1-ethyl-3-methylimidazolium thiocyanate. |
Antiferromagnetic Interactions and Ordering
Anhydrous this compound, Co(NCS)₂, exhibits a layered coordination polymer structure. Within this framework, the magnetic interactions between the cobalt(II) centers are predominantly antiferromagnetic. This means that at low temperatures, the magnetic moments of adjacent Co(II) ions tend to align in an anti-parallel fashion, leading to a net magnetic moment of zero in the absence of an external magnetic field.
Studies on a series of first-row transition metal thiocyanates, M(NCS)₂ (where M = Mn, Fe, Co, Ni), have shown that Co(NCS)₂ orders into an antiferromagnetic commensurate ground state. arxiv.org The strength of these antiferromagnetic interactions can be inferred from the Weiss constant (θ) obtained from Curie-Weiss analysis of magnetic susceptibility data at higher temperatures. A negative Weiss constant is indicative of net antiferromagnetic interactions.
Weak Antiferromagnetic Coupling
The antiferromagnetic interactions in this compound and its derivatives are generally described as weak. This is reflected in the relatively low Néel temperatures observed in its coordination polymers. The term "weak" in this context refers to the energy scale of the magnetic exchange interaction between the cobalt(II) ions. In a complex, [Co(II)₂L(NCS)₂(SCN)₂], weak antiferromagnetic exchange was quantified with an exchange coupling constant (2J) of -11.7 cm⁻¹. nih.gov The thiocyanate ligand can mediate superexchange interactions between metal centers, but the efficiency of this pathway depends on the coordination mode (end-on, end-to-end bridging) and the orbital overlap between the metal d-orbitals and the ligand orbitals. The observation of metamagnetic transitions in some this compound derivatives further supports the presence of weak antiferromagnetic coupling between ferromagnetic chains or layers, which can be overcome by a relatively small applied magnetic field. rsc.orgacs.org
Ferromagnetic Interactions and Ordering
For example, in the one-dimensional coordination polymer [Co(NCS)₂(pyridine)₂]n, the cobalt(II) ions are linked by double thiocyanate bridges to form chains. Within these chains, the magnetic interactions are ferromagnetic. rsc.org This intrachain ferromagnetic coupling leads to the alignment of spins along the chain. However, these ferromagnetic chains are then weakly coupled antiferromagnetically to each other. This results in a complex magnetic behavior where the material is a canted antiferromagnet or a metamagnet. At low temperatures, under the influence of an external magnetic field, such materials can exhibit a transition to a ferromagnetic-like state.
Metamagnetic Transitions
Metamagnetism is a phenomenon observed in some antiferromagnetic materials where a transition to a state with a high net magnetization, akin to a ferromagnetic state, occurs upon the application of a sufficiently strong external magnetic field. This transition is typically sharp and occurs at a critical field (Hc). Several coordination polymers of this compound exhibit metamagnetic behavior.
These materials are often characterized by a magnetic structure consisting of ferromagnetic chains or layers that are weakly coupled antiferromagnetically in the ground state. The weak inter-chain or inter-layer antiferromagnetic interactions can be overcome by an external magnetic field, which forces the magnetic moments of the chains or layers to align parallel to the field and to each other.
Table 2: Metamagnetic Transition in this compound Coordination Polymers
| Compound | Néel Temperature (T_N) (K) | Critical Field (Hc) (Oe) |
| [Co(NCS)₂(4-ethylpyridine)₂]n | 3.4 | ~175 |
| [Co(NCS)₂(4-(4-chlorobenzyl)pyridine)₂]n | 3.9 | 260 |
| Data from magnetic measurements on polycrystalline samples. |
The observation of a metamagnetic transition is a clear indicator of the presence of competing magnetic interactions of different strengths and types (ferromagnetic and antiferromagnetic) within the same material.
Magnetic Anisotropy and Single-Ion Properties
The magnetic properties of this compound are significantly influenced by magnetic anisotropy, which refers to the directional dependence of a material's magnetic properties. In Co(II) complexes, this anisotropy primarily arises from the single-ion properties of the cobalt(II) ion, specifically from the interplay of the ligand field and spin-orbit coupling.
The high-spin Co(II) ion (d⁷ configuration) in an octahedral or tetrahedral environment possesses an orbitally degenerate or nearly degenerate ground state, which leads to a large, unquenched orbital angular momentum. This orbital contribution to the magnetic moment is a key source of magnetic anisotropy. The magnitude and nature of the anisotropy (i.e., whether it is of the easy-axis or easy-plane type) are highly sensitive to the coordination geometry and the nature of the coordinating ligands.
Easy-axis anisotropy (negative zero-field splitting parameter, D < 0) : The magnetic moments preferentially align along a specific axis. This is a crucial characteristic for single-molecule magnet (SMM) behavior.
Easy-plane anisotropy (positive zero-field splitting parameter, D > 0) : The magnetic moments prefer to lie within a specific plane.
In various cobalt(II) complexes containing thiocyanate ligands, both types of anisotropy have been observed. For instance, tetracoordinate complexes like [Co(PPh₃)₂(NCS)₂] and [Co(bzi)₂(NCS)₂] (where bzi = benzimidazole) have been reported with negative D values, indicating easy-axis anisotropy. nih.gov Conversely, some octahedral Co(II) complexes exhibit easy-plane anisotropy. The specific values of the zero-field splitting parameters (D and E, where E describes the rhombicity or deviation from axial symmetry) can be determined from detailed magnetic measurements and are crucial for understanding the dynamic magnetic behavior, such as slow magnetic relaxation observed in some Co(II)-based single-ion magnets. nih.gov Theoretical calculations, such as ab initio methods, are often employed to complement experimental data and provide a deeper understanding of the electronic structure and the origins of magnetic anisotropy in these systems. osti.gov
Easy-Axis Anisotropy
Easy-axis anisotropy is a fundamental property in many magnetic materials, including complexes of this compound, where it dictates a preferred orientation for the magnetic moments. This anisotropy arises from the interplay of the ligand field environment around the cobalt(II) ion and spin-orbit coupling. In an octahedral coordination geometry, the Co²⁺ ion (a d⁷ system) possesses a ground state with unquenched orbital angular momentum, which is a key contributor to significant magnetic anisotropy.
Theoretical and experimental studies have shown that the nature of this anisotropy—whether it is an "easy-axis" (where the magnetic moment prefers to align along a specific axis) or "easy-plane" (where it prefers to lie within a plane)—can be manipulated by fine-tuning the ligand field. For instance, in certain cobalt(II) complexes, a compressed octahedral geometry can lead to a large axial anisotropy, favoring an easy-axis. rsc.org Ab initio calculations on specific this compound chain compounds, such as [Co(NCS)₂(4-methoxypyridine)₂]n, have confirmed the presence of easy-axis anisotropy for the Co(II) centers within the structure. helmholtz-berlin.denih.gov The orientation of co-ligands plays a crucial role in determining the single-ion magnetic anisotropy of the cobalt(II) centers. helmholtz-berlin.de In tetragonally elongated cobalt(II) complexes, the axial crystal field splitting is the source of the easy-axis type of magnetic anisotropy. nih.gov
The magnitude of the easy-axis anisotropy is often quantified by the axial zero-field splitting (ZFS) parameter, D. A negative D value typically signifies easy-axis anisotropy. The distortion of the coordination sphere around the Co(II) ion and intermolecular interactions are important factors in determining the slow magnetic relaxation behavior associated with this anisotropy. rsc.org
Exchange Anisotropy (Jxx/Jzz)
In addition to the single-ion anisotropy of the individual cobalt centers, the interactions between these centers are also frequently anisotropic. This is known as exchange anisotropy. In chain-like structures of this compound, where Co(II) ions are bridged by thiocyanate ligands, the magnetic coupling between adjacent metal ions is not necessarily isotropic (the same in all directions).
For the compound [Co(NCS)₂(4-methoxypyridine)₂]n, ab initio calculations have revealed an exchange anisotropy with a ratio of Jxx/Jzz of 0.21. helmholtz-berlin.denih.gov This indicates that the strength of the magnetic exchange interaction is different along different crystallographic axes. Such anisotropic exchange is a critical factor, along with single-ion easy-axis anisotropy, for the realization of single-chain magnet behavior. The exchange interaction in cobalt(II) pairs can be influenced by factors such as the cubic crystal field strength and the pathways for electron transfer, with spin-orbit coupling also playing a complex role. researchgate.net The concurrent effects of single-ion anisotropy and exchange interactions are crucial in determining the electronic structure and magnetization dynamics of these systems. rsc.org
Magnetic Relaxations and Dynamics
The combination of strong easy-axis anisotropy and significant intrachain magnetic exchange in this compound-based compounds leads to slow relaxation of magnetization, a hallmark of single-chain magnets.
Single-Chain Magnetic (SCM) Behavior
Many coordination polymers based on this compound, particularly those with the general formula [Co(NCS)₂(L)₂]n (where L is a pyridine-based co-ligand), are recognized as single-chain magnets (SCMs). bohrium.com In these materials, the cobalt(II) ions are linked by pairs of thiocyanate anions, forming linear chains. helmholtz-berlin.denih.gov Below a certain critical temperature, these chains exhibit slow magnetic relaxation, meaning that if the magnetization of the chain is aligned by an external magnetic field and that field is then removed, the magnetization returns to its equilibrium state very slowly. This behavior is a direct consequence of the large energy barrier to spin reversal, which is created by the combination of the single-ion easy-axis anisotropy of the Co(II) centers and the ferromagnetic exchange interactions that propagate along the chain. bohrium.com
Thermally Activated and Temperature-Independent Relaxations
The dynamics of magnetic relaxation in this compound-based SCMs are often complex and can occur through multiple pathways. The relaxation time is strongly dependent on temperature. In many cases, two primary relaxation processes are observed: a thermally activated process and a temperature-independent process.
Thermally activated relaxation is dominant at higher temperatures, where the magnetic moments have sufficient thermal energy to overcome the energy barrier for spin reversal. This is often referred to as an Orbach process. For example, in [Co(NCS)₂(4-methoxypyridine)₂]n, energy barriers for relaxation have been determined to be Δτ1 = 44.9(5) K and Δτ2 = 26.0(7) K, corresponding to long and short spin chains, respectively. helmholtz-berlin.denih.gov In another related system, [Co(NCS)₂(bpa)]n (where bpa is 1,2-bis(4-pyridyl)-ethane), thermally activated single-chain relaxations were also observed. nih.gov
At very low temperatures, a temperature-independent relaxation mechanism can become dominant. nih.gov This is often attributed to quantum tunneling of magnetization (QTM), where the magnetization can reverse its direction by tunneling through the energy barrier rather than climbing over it. In some this compound systems, a crossover between these different relaxation regimes can be observed as the temperature is varied. nih.govmdpi.com
Magnetic Hysteresis Loop Observations
A key characteristic of materials with slow magnetic relaxation is the appearance of a magnetic hysteresis loop. wikipedia.org A hysteresis loop is a plot of the material's magnetization versus an applied magnetic field, and its opening indicates that the material can retain magnetization after the external field is removed, a property known as remanence. electronics-tutorials.wsnde-ed.org This is a form of magnetic memory. electronics-tutorials.ws
For this compound-based single-chain magnets, open magnetic hysteresis loops of purely molecular origin can be observed below a certain "blocking temperature." helmholtz-berlin.de The presence of hysteresis confirms that the material has a significant energy barrier to magnetization reversal and can function as a magnet. For instance, the compound [Co(NCS)₂(4-methoxypyridine)₂]n exhibits slow relaxation of ferromagnetic chains below its critical temperature of 3.94 K. helmholtz-berlin.denih.gov The width of the hysteresis loop is related to the coercive field, which is the reverse magnetic field required to bring the magnetization back to zero. wikipedia.org
Influence of Co-ligands and Structural Topology on Magnetism
The magnetic properties of this compound coordination polymers are not intrinsic to the Co(NCS)₂ unit alone but are profoundly influenced by the choice of co-ligands and the resulting crystal structure. helmholtz-berlin.debohrium.com
The co-ligands, typically nitrogen-donating organic molecules, coordinate to the cobalt(II) centers and play a critical role in several ways:
Determining the Coordination Geometry: The size and shape of the co-ligand influence the coordination environment around the Co(II) ion, which in turn dictates the single-ion magnetic anisotropy. mupomat.com
Controlling the Interchain Spacing and Interactions: The co-ligands act as spacers between the magnetic chains. By modifying the co-ligand, the distance between the chains can be systematically varied, which alters the strength of the interchain magnetic interactions. nih.govelectronicsandbooks.com These interchain interactions are often antiferromagnetic and compete with the ferromagnetic intrachain coupling. nih.gov
For example, a comparative study of [Co(NCS)₂(bpa)]n and [Co(NCS)₂(bpe)]n (where bpe = 1,2-bis(4-pyridyl)-ethylene) showed that subtle changes in the co-ligand (ethane vs. ethylene linker) led to significant differences in the interchain interactions and the critical temperatures for magnetic ordering. nih.govelectronicsandbooks.com The introduction of different capping co-ligands can fine-tune structures, leading to changes in both the distortion of the coordination geometry and intermolecular interactions, which directly impacts the magnetic properties. mupomat.com The change in coordination from tetrahedral to octahedral, influenced by the surrounding ions, is accompanied by an increase in the effective magnetic moment. rsc.org
The table below summarizes the magnetic properties of a few representative this compound complexes with different co-ligands.
| Compound | Magnetic Behavior | Critical Temperature (TN / Tc) | Critical Field (Hc) | Exchange Anisotropy (Jxx/Jzz) | Ref. |
| [Co(NCS)₂(4-methoxypyridine)₂]n | Antiferromagnetic SCM | 3.94 K | 290 Oe | 0.21 | helmholtz-berlin.denih.gov |
| [Co(NCS)₂(bpa)]n | Canted Antiferromagnet | 3.1 K | ~40 Oe | Not specified | nih.govelectronicsandbooks.com |
| [Co(NCS)₂(bpe)]n | Antiferromagnet | 4.0 K | ~400 Oe | Not specified | nih.govelectronicsandbooks.com |
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for studying the geometry, electronic properties, and reactivity of cobalt(II) thiocyanate (B1210189) and its complexes. nih.gov DFT calculations allow for the optimization of molecular geometries and the prediction of various spectroscopic and electronic parameters. nih.gov For instance, DFT has been employed to investigate the electronic structure and molecular geometry of novel cobalt(II) complexes, providing insights into their stability and reactivity. tandfonline.com
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool to visualize the charge distribution and predict the reactive sites of a molecule. The MEP map illustrates the electrostatic potential on the electron density surface, where red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net In cobalt(II) complexes, MEP maps have been used to identify the regions of charge accumulation and depletion, thereby providing a visual representation of the molecule's permanent dipole moment and reactivity. researchgate.net For cobalt(II) thiocyanate, the MEP would likely show a high negative potential around the nitrogen and sulfur atoms of the thiocyanate ligand, indicating their nucleophilic character and ability to coordinate with the cobalt(II) center.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In cobalt(II) complexes, the HOMO and LUMO are often localized on different parts of the molecule, influencing their charge transfer properties. researchgate.net DFT calculations on various cobalt(II) complexes have been used to determine their HOMO-LUMO energy gaps, which are crucial for understanding their biological significance and potential applications. researchgate.net
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Cobalt(II) Complex
| Molecular Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -2.92 |
| HOMO-LUMO Gap | 2.97 |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define chemical bonds and characterize their nature. wikipedia.orgwiley-vch.de QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which signify the presence of a chemical bond. wikipedia.org The properties at the BCP, including the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), offer insights into the strength and nature of the interaction. rsc.org For instance, a negative value of H(r) at the BCP is indicative of a significant covalent character in the bond. rsc.org QTAIM has been successfully applied to study the structure-directing interactions in ionic cobalt complexes, helping to elucidate the nature of hydrogen bonds and other noncovalent interactions. rsc.org In this compound, QTAIM analysis would be instrumental in characterizing the Co-N/S bond as well as any intermolecular interactions. nih.gov
Noncovalent Interactions (NCI) Analysis
Noncovalent Interactions (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives. wikipedia.orgnih.gov The NCI plot, or reduced density gradient (RDG) plot, reveals regions of noncovalent interactions in real space. nih.gov This method has been effectively used to understand the structure-directing forces in metal-thiocyanate complexes. rsc.orgresearchgate.net For instance, in copper(I) thiocyanate complexes, NCI analysis has helped in understanding the supramolecular assemblies driven by cooperative π-π interactions, hydrogen bonds, and other weak linkages. rsc.org Similarly, for this compound, NCI analysis can provide a detailed picture of the intermolecular interactions that govern its crystal packing and solid-state architecture. nih.govjyu.fi
Ab Initio Quantum Chemical Calculations
Ab initio quantum chemical calculations, which are based on first principles without empirical parameters, provide a highly accurate description of the electronic structure and properties of molecules. These methods are particularly crucial for understanding complex phenomena like magnetic anisotropy in transition metal complexes.
CASSCF/CASPT2/RASSI-SO Level for Anisotropy
For open-shell systems like high-spin cobalt(II) (a d⁷ ion), a multi-reference approach is necessary to accurately describe the electronic states. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for this purpose, as it accounts for static electron correlation by including a set of active orbitals and electrons in the calculation. mdpi.com To incorporate dynamic electron correlation, the CASSCF wavefunction is often used as a reference for second-order perturbation theory, known as CASPT2. osti.gov
To accurately predict the magnetic anisotropy, which arises from spin-orbit coupling (SOC), the CASSCF/CASPT2 wavefunctions are used in a subsequent step where the SOC is treated using the Restricted Active Space State Interaction (RASSI-SO) method. rsc.org This combined approach has been successfully employed to investigate the magnetic anisotropy in various cobalt(II) complexes, providing excellent agreement with experimental data. nih.govmarquette.edu These calculations can determine the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which quantify the magnitude and nature of the magnetic anisotropy. nih.gov For a cobalt(II) complex, these calculations can reveal whether it possesses an easy-axis or easy-plane of magnetization, a critical factor for its potential application as a single-ion magnet. bohrium.comresearchgate.net
Table 2: Calculated Anisotropy Parameters for a Representative Pentacoordinate Co(II) Complex
| Parameter | Calculated Value (cm⁻¹) |
| D | -14.8 |
| E/D | 0.28 |
Modeling of Magnetic Properties (e.g., XXZ Anisotropic Heisenberg Model)
The magnetic properties of certain this compound-based coordination polymers have been successfully modeled using advanced theoretical frameworks, such as the XXZ Anisotropic Heisenberg Model. This model is particularly relevant for describing one-dimensional magnetic systems, or single-chain magnets (SCMs), where the magnetic interactions are not uniform in all directions.
A notable example is the compound [Co(NCS)₂(4-methoxypyridine)₂]n, which consists of linear chains of Cobalt(II) ions linked by pairs of thiocyanate anions. rsc.orgresearchgate.net In this system, the magnetic behavior is characterized by significant anisotropy. Ab initio calculations have been employed to probe the electronic structure and magnetic properties, revealing an easy-axis anisotropy for the Co(II) centers. rsc.orgresearchgate.netresearchgate.net
The XXZ model has been instrumental in reconciling various experimental data for this compound, including measurements of specific heat, magnetic susceptibility, and frequency-domain electron paramagnetic resonance (EPR) spectroscopy. rsc.orgresearchgate.net This comprehensive approach, which combines experimental data with theoretical modeling, has provided precise values for key magnetic parameters. The model was solved using the density renormalization matrix group (DRMG) technique to accurately describe the system. rsc.orgresearchgate.netmdpi.com
Detailed research findings from the study of [Co(NCS)₂(4-methoxypyridine)₂]n are summarized below.
| Parameter | Value | Method/Comment |
|---|---|---|
| Magnetic Ordering | Antiferromagnetic | Below critical temperature and field rsc.org |
| Critical Temperature (Tc) | 3.94 K | Experimentally determined rsc.orgresearchgate.net |
| Critical Field (Hc) | 290 Oe | Experimentally determined rsc.orgresearchgate.net |
| Exchange Anisotropy (Jxx/Jzz) | 0.21 | Determined from ab initio calculations rsc.orgresearchgate.net |
| Spin Excitation Energy | 19.1 cm-1 | Measured by frequency-domain EPR spectroscopy rsc.orgresearchgate.net |
These theoretical models confirm that the compound behaves as an XXZ spin chain, providing a fundamental understanding of its single-chain magnet properties. rsc.orgresearchgate.net
Computational Elucidation of Reaction Mechanisms
The computational elucidation of reaction mechanisms involving this compound remains a developing area of research. While computational methods like Density Functional Theory (DFT) are powerful tools for exploring reaction pathways, their application to this compound itself is not extensively documented in the literature. pitt.edu
Much of the focus in related computational studies has been on systems where cobalt complexes act as catalysts for reactions involving the thiocyanate ion, rather than on the reactions of the this compound compound itself. For instance, DFT calculations have been used to explore the mechanism of the electrocatalytic oxidation of thiocyanate catalyzed by modified cobalt phthalocyanines. rsc.org In these studies, the cobalt complex facilitates the reaction, and computational models help to understand how modifications to the catalyst affect oxidation potentials and the formation of intermediates like the (SCN)₂ dimer. rsc.org
Conversely, for well-known qualitative reactions that use this compound as a reagent, such as the Scott test for cocaine, the detailed reaction mechanisms are still considered unsettled. chalmers.se Recent research has focused on using analytical techniques to identify the final products of these reactions, which are often ion pairs like (Hcocaine⁺)₂[Co(SCN)₄]²⁻. nih.govresearchgate.net However, the step-by-step pathways leading to these products have not been fully elucidated through computational models. chalmers.se The complexity of these reactions in solution presents a significant challenge, and clarifying the product structures is a primary step before detailed mechanistic pathways can be computationally investigated. chalmers.senih.gov
Advanced Research Applications
Catalysis and Electrocatalysis
The compound is instrumental in the development of catalytic systems for organic chemistry and electrochemical processes.
Cobalt(II) thiocyanate (B1210189) is a valuable precursor in the synthesis of sophisticated cobalt-based catalysts essential for organic reactions and the production of polymers. chemimpex.com Its utility lies in its capacity to serve as a starting material for creating more complex and functional materials. sigmaaldrich.com For instance, Co(SCN)₂ can be used to synthesize single-chain magnetic coordination complexes and other cobalt-containing materials. sigmaaldrich.com The functionalization strategies often involve substituting the thiocyanate ligands or other ancillary ligands with different functional groups to customize the properties of the final catalytic product. This adaptability makes it a key component in developing catalysts for a variety of chemical transformations. scispace.com
The electrocatalytic oxidation of the thiocyanate ion (SCN⁻), a process that typically requires high overpotentials on standard electrodes, can be efficiently catalyzed by modified cobalt phthalocyanines (CoPc). rsc.org The mechanism of this reaction has been elucidated using computational studies, which reveal the critical role of the CoPc catalyst's molecular structure. rsc.orgresearchgate.net
The oxidation process involves a two-electron transfer and is catalyzed by ring-based processes on the phthalocyanine (B1677752) structure. researchgate.net The reaction is understood to proceed through the formation of a dithiocyanogen ((SCN)₂) dimer as a key intermediate, which is a precursor to the final products, such as hydrogen cyanide and sulfate (B86663) ions. rsc.org
| CoPc Modification | Effect on Oxidation Potential | Impact on Thiocyanate Radical | Overall Electrocatalytic Efficiency |
|---|---|---|---|
| Electron-Donating Groups | Lowered | Promotes formation and release before dimerization | Enhanced |
| Electron-Withdrawing Groups | Higher | Facilitates dimerization while attached to cobalt center | Lower |
This table summarizes the influence of different functional groups on the electrocatalytic performance of cobalt-phthalocyanine catalysts in the oxidation of thiocyanate, based on findings from computational studies. rsc.org
Materials Science Innovations
Cobalt(II) thiocyanate is a key precursor and component in the creation of novel materials with applications ranging from nanotechnology to sensor development and pigment formulation.
This compound is utilized as a precursor for creating both cobalt sulfide (B99878) (CoS) and cobalt oxide (Co₃O₄) nanostructures. One documented method involves using Co(NCS)₂ to first synthesize a cobalt(II) metal-organic complex, specifically [Co(L)₂(H₂O)₄] where L is pyridine-3-carboxylic acid. ijcce.ac.ir This intermediate compound is then subjected to calcination at high temperatures (e.g., 650°C). This thermal decomposition process removes the organic ligands, leading to the formation of ligand-free, octahedral-shaped Co₃O₄ nanostructures. ijcce.ac.ir This demonstrates a solid-state transformation pathway from a thiocyanate-derived coordination compound to a functional metal oxide nanomaterial.
In the field of electrochemistry, this compound serves as an important component in the development of electrochemical sensors and as a precursor for materials used in high-performance batteries. chemimpex.com Its application in sensors is particularly well-documented in paper-based microfluidic analytical devices (μPADs). nih.gov These devices often employ Co(SCN)₂ for the colorimetric and electrochemical detection of specific analytes. nih.govacs.org
A prominent example is its use in the Scott test for the presumptive detection of cocaine. nih.gov In these sensors, this compound is deposited onto a detection zone. acs.orgresearchgate.net In the presence of cocaine, it forms the characteristic blue-colored tetrathiocyanatocobaltate(II) ion, [Co(SCN)₄]²⁻, which can be detected visually or via electrochemical methods. nih.gov This highlights its role in creating simple, low-cost analytical tools for forensic applications. nih.gov Furthermore, its general utility as a precursor for cobalt-based materials extends to the development of components for energy storage solutions. chemimpex.com
The vibrant colors associated with cobalt compounds have long been exploited in the formulation of pigments and dyes, and this compound is no exception. chemimpex.comearthlinepublishers.com Its role in this area is fundamentally tied to its coordination chemistry. The compound itself can produce various colors depending on its coordination environment. institut-seltene-erden.de
The most significant aspect is the formation of the intensely blue tetrathiocyanatocobaltate(II) complex, [Co(SCN)₄]²⁻. uj.ac.za This color arises from the electronic transitions within the d-orbitals of the Co(II) ion, which is tetrahedrally coordinated by four thiocyanate ligands. This distinct blue color is not only the basis for its use in pigments but is also the principle behind its application in analytical chemistry, such as in the Scott test. uj.ac.za The ability of the thiocyanate ligand to coordinate with the cobalt(II) center and influence its electronic structure is a direct illustration of how coordination chemistry dictates the chromatic properties of the material.
Environmental Remediation Technologies
This compound and its constituent ions, cobalt and thiocyanate, are relevant to several advanced environmental remediation technologies, particularly those focused on the treatment of industrial wastewater containing cyanide and thiocyanate.
Enhancement of Thiocyanate Biodegradation in Wastewater
While direct addition of this compound specifically to enhance biodegradation is not a common practice, the cobalt(II) ion is a critical micronutrient for microorganisms involved in the breakdown of thiocyanate (SCN⁻). The primary enzyme responsible for the initial step in the aerobic biodegradation of thiocyanate is thiocyanate hydrolase (SCNase). This enzyme is a cobalt-containing metalloenzyme. ebi.ac.uknih.gov It catalyzes the hydrolysis of thiocyanate into carbonyl sulfide (COS) and ammonia (B1221849) (NH₃). ebi.ac.uknih.govresearchgate.net
The active site of thiocyanate hydrolase contains a cobalt ion that is essential for its catalytic activity. researchgate.netelsevierpure.com Therefore, the presence of bioavailable cobalt in wastewater is crucial for the effective microbial degradation of thiocyanate. In environments where cobalt is a limiting nutrient, its deficiency could hinder the metabolic activity of thiocyanate-degrading bacteria, such as Thiobacillus thioparus. ebi.ac.ukresearchgate.net Consequently, ensuring an adequate supply of cobalt can enhance the efficiency and rate of thiocyanate removal in biological wastewater treatment systems.
Mechanistic Studies of Microbial Degradation Pathways
Mechanistic studies have revealed that cobalt is central to the function of thiocyanate hydrolase, a key enzyme in the microbial degradation of thiocyanate. This enzyme belongs to the nitrile hydratase family and features a unique cobalt(III) center in its active site. researchgate.netelsevierpure.com The cobalt ion is coordinated by post-translationally modified cysteine ligands, specifically a cysteine-sulfinic acid and a cysteine-sulfenic acid. nih.govelsevierpure.com
The degradation process catalyzed by this cobalt-dependent enzyme follows what is known as the carbonyl sulfide (COS) pathway. The reaction mechanism involves the binding of the thiocyanate substrate to the cobalt center. ebi.ac.uk The metal ion acts as a Lewis acid, activating the thiocyanate molecule for nucleophilic attack by a water molecule. ebi.ac.uk This leads to the cleavage of the carbon-nitrogen bond, resulting in the formation of carbonyl sulfide and ammonia. ebi.ac.uknih.gov
Table 1: Key Features of Thiocyanate Hydrolase
| Feature | Description |
| Enzyme Class | Hydrolase |
| Metal Cofactor | Cobalt (Co³⁺) |
| Substrate | Thiocyanate (SCN⁻) |
| Products | Carbonyl sulfide (COS) + Ammonia (NH₃) |
| Key Bacterium | Thiobacillus thioparus |
| Active Site Ligands | Cysteine-sulfinic acid, Cysteine-sulfenic acid |
Subsequent enzymatic reactions then convert carbonyl sulfide into carbon dioxide and hydrogen sulfide, and the ammonia can be assimilated by the microorganisms or further oxidized. nih.gov Understanding the cobalt-dependent mechanism of thiocyanate hydrolase is vital for optimizing bioremediation processes for thiocyanate-laden industrial effluents. escholarship.orgnih.gov
Role in Cyanide Remediation Strategies (Thiocyanate as a Related Species)
Cobalt compounds play a direct role in some cyanide remediation and detoxification strategies due to the strong affinity of cobalt for cyanide. core.ac.uk Cobalt ions can bind directly with cyanide (CN⁻) to form stable, less toxic cobalt-cyanide complexes, such as cobalticyanide. wikipedia.org This principle is utilized in antidotes for cyanide poisoning, such as dicobalt edetate and hydroxocobalamin (B81358) (a cobalt-containing vitamin B12 precursor). wikipedia.orgresearchgate.net
In the broader context of environmental remediation, thiocyanate is a significant species related to cyanide. Thiocyanate is often found alongside cyanide in industrial wastewater, particularly from mining and coking operations. mdpi.comresearchgate.net Furthermore, one of the natural detoxification pathways for cyanide in biological systems is its conversion to the less toxic thiocyanate, a reaction catalyzed by the enzyme rhodanese. core.ac.uknih.gov Therefore, remediation strategies for cyanide-contaminated water must often address thiocyanate as well. While this compound itself is not typically added as a remediation agent, the principles governing its components are relevant:
Cobalt(II): Can act as a sequestering agent for free cyanide.
Thiocyanate (SCN⁻): Represents a product of cyanide detoxification and a contaminant that requires its own remediation, often through the cobalt-dependent microbial degradation pathways mentioned previously. nih.govcdc.gov
Analytical Chemistry Methodologies
This compound is a well-established reagent in analytical chemistry, primarily used in colorimetric assays and chromatographic methods for the detection of specific classes of organic compounds.
Elucidation of Reaction Mechanisms in Colorimetric Assays (e.g., Ion Pair vs. Coordination Compound Formation with Nitrogenous Bases)
This compound is famously used in the Scott test, a colorimetric assay for the presumptive identification of cocaine. wikipedia.org The test relies on the formation of a blue-colored complex. The underlying chemistry, which is applicable to other nitrogenous bases, involves a complex interplay between ion pair formation and coordination compound formation. nih.gov
Initially, in an aqueous solution, the cobalt(II) ion exists as the pink-colored hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺. Upon addition of thiocyanate ions, a series of equilibria are established, forming various cobalt-thiocyanate complexes, including the blue tetrahedral tetrathiocyanatocobaltate(II) anion, [Co(SCN)₄]²⁻. researchgate.net
When a nitrogenous base (L), such as an alkaloid like cocaine, is introduced as its hydrochloride salt (LHCl), the protonated base (LH⁺) can form a blue-colored ion pair with the tetrathiocyanatocobaltate(II) anion. nih.gov This ion pair, (LH⁺)₂[Co(SCN)₄]²⁻, is often insoluble or extractable into an organic solvent, which forms the basis of the test. nih.govwikiwand.com
However, under different conditions, particularly with the free base form of the nitrogenous compound, a different reaction can occur. The nitrogenous base can act as a ligand, directly displacing water or thiocyanate ions from the cobalt coordination sphere to form a new coordination compound. For example, pink-colored coordination compounds such as cis-[CoL₂(SCN)₂] and trans-[CoL₂(SCN)₂] have been identified. nih.gov The specific product formed—ion pair or coordination compound—depends on factors such as the form of the base (salt vs. free base), solvent, and reactant concentrations.
Table 2: Products in this compound Assays with Nitrogenous Bases
| Reactant Form | Dominant Product Type | General Formula | Observed Color |
| Protonated Base (LH⁺) | Ion Pair | (LH⁺)₂[Co(SCN)₄]²⁻ | Blue |
| Free Base (L) | Coordination Compound | [CoL₂(SCN)₂] | Pink |
This dual reactivity is crucial for understanding and interpreting the results of colorimetric assays and for minimizing false positives from other nitrogenous compounds like lidocaine (B1675312) or diphenhydramine, which can also form blue ion pairs. nih.govwikiwand.com
Application in Chromatographic Detection Methods (e.g., Thin-Layer Chromatography)
This compound serves as a valuable visualization reagent in thin-layer chromatography (TLC) for the detection of certain organic compounds that can form colored complexes with it. TLC is a technique used to separate components of a mixture based on their differential partitioning between a stationary phase (a coating on a plate) and a mobile phase (a solvent). libretexts.orgamherst.edu After separation, the compounds often appear as colorless spots and require a visualizing agent to be seen.
This compound solution is effective as a spray reagent for detecting nitrogen-containing organic compounds, such as neonicotinoid insecticides. For example, it has been shown to be a selective and sensitive reagent for the detection of imidacloprid (B1192907) on TLC plates. When the plate is sprayed with the this compound reagent, the spot corresponding to imidacloprid turns an intense blue color due to the formation of a complex. This method is advantageous because it is often specific and does not react with other classes of insecticides like organochlorines or organophosphates, nor does it typically react with interfering visceral constituents in toxicological analyses.
Future Directions and Emerging Research Avenues
Rational Design of Novel Cobalt(II) Thiocyanate (B1210189) Coordination Compounds with Tailored Properties
The rational design of coordination compounds hinges on the principle that the final properties of a material are intrinsically linked to its structure. In the context of cobalt(II) thiocyanate, researchers are strategically selecting and modifying ancillary ligands, often referred to as co-ligands, to direct the self-assembly process and achieve desired structural motifs and functionalities. mdpi.comznaturforsch.com This approach, a cornerstone of crystal engineering, allows for the systematic investigation of structure-property relationships. mdpi.com
A key strategy involves the use of N-donor co-ligands, such as pyridine (B92270) derivatives, to control the dimensionality and nuclearity of the resulting coordination compound. znaturforsch.comnih.gov For instance, the reaction of Co(NCS)₂ with 4-(hydroxymethyl)pyridine can lead to discrete, zero-dimensional (0D) complexes like [Co(NCS)₂(hmpy)₄] or one-dimensional (1D) coordination polymers (chains) such as [Co(NCS)₂(hmpy)₂]n, depending on the reaction conditions and stoichiometry. mdpi.comresearchgate.net The choice of co-ligand can also influence the coordination geometry around the Co(II) center, which can be tailored to be octahedral, tetrahedral, or even five-coordinate trigonal-bipyramidal. znaturforsch.comnih.govrsc.org
The synthesis of ligand-rich precursor compounds, which are then thermally decomposed, is another effective method for producing ligand-deficient 1D coordination polymers. znaturforsch.com This selective transformation allows for the creation of chain-like structures where thiocyanate anions bridge the cobalt centers, a structural feature often sought for interesting magnetic properties. znaturforsch.com By modifying the co-ligands, researchers can fine-tune properties such as:
Magnetic Behavior : The arrangement of paramagnetic Co(II) centers, dictated by the co-ligands and bridging thiocyanate ions, can lead to materials exhibiting properties like slow magnetic relaxation, characteristic of single-chain magnets. mdpi.comtandfonline.com
Solubility and Reactivity : The organic co-ligands can modify the solubility of the complex in different solvents, which is crucial for solution-based processing and further reactions.
Recent work has demonstrated the synthesis of isomorphous cobalt and nickel thiocyanate compounds, allowing for a direct comparison of how the central metal ion affects the physical properties, including magnetic behavior and antibacterial activity, within the same structural framework. jyu.fibohrium.com
Table 1: Examples of Designed this compound Coordination Compounds
| Compound Formula | Co-Ligand (L) | Structural Feature |
| [Co(NCS)₂(hmpy)₄] | 4-(hydroxymethyl)pyridine | Discrete octahedral complex. mdpi.com |
| [Co(NCS)₂(hmpy)₂]n | 4-(hydroxymethyl)pyridine | 1D coordination polymer (chain) with bridging co-ligands. mdpi.com |
| [Co(NCS)₂(3-methylpyridine)₄] | 3-methylpyridine (B133936) | Discrete octahedral complex. znaturforsch.com |
| [Co(NCS)₂(3-methylpyridine)₂] | 3-methylpyridine | Discrete tetrahedral complex formed via thermal decomposition of the octahedral precursor. znaturforsch.com |
| [Co(NCS)₂(C₆H₇NO)₃] | 4-methylpyridine N-oxide | Discrete complex with a five-coordinate, trigonal-bipyramidal Co(II) center. nih.gov |
Advanced Characterization Techniques for Complex Architectures and Dynamic Processes
A thorough understanding of the complex three-dimensional structures and dynamic behaviors of this compound compounds requires a suite of advanced characterization techniques.
However, not all reaction products are suitable for SCXRD. Amorphous or glassy materials, such as the blue precipitate formed with cocaine hydrochloride, necessitate the use of complementary techniques. nih.govresearchgate.net A combination of spectroscopic methods is often employed to gain structural insights:
Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are particularly useful for determining the coordination mode of the thiocyanate ligand. nih.govnih.gov The stretching vibration of the C-N triple bond (ν(C≡N)) is sensitive to whether the ligand binds to the metal through the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or bridges two metal centers. nih.gov For instance, a strong band around 2079 cm⁻¹ is indicative of the C-N stretch in an N-bonded thiocyanate. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy : The color of cobalt(II) complexes is directly related to the d-d electronic transitions of the Co(II) ion, which are highly dependent on its coordination geometry. chalmers.se Pink or reddish colors are typically associated with six-coordinate, octahedral geometries, while an intense blue color is characteristic of four-coordinate, tetrahedral complexes. chalmers.seprochemonline.com This technique allows for the rapid assessment of the cobalt coordination environment in both solid and solution states. researchgate.net
Elemental Analysis : This fundamental technique provides the empirical formula of a synthesized compound, confirming its composition and purity. mdpi.comnih.gov
To study the stability and transformations of these compounds, Thermal Analysis methods like Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are employed. jyu.firesearchpublish.com These techniques monitor changes in mass and heat flow as a function of temperature, revealing information about dehydration processes, thermal decomposition pathways, and the formation of stable intermediates. znaturforsch.comresearchpublish.com
Computational Predictions for Structure-Property Relationships and Functional Design
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for complementing experimental research on this compound systems. rsc.orgrsc.org These theoretical calculations provide deep insights into the electronic structure, bonding, and reactivity of complexes, enabling the prediction of properties and the elucidation of reaction mechanisms at an atomic level. nih.govrsc.org
One key application is in understanding and predicting the electrochemical behavior of these compounds. For instance, DFT calculations have been used to explore the mechanism of the electrocatalytic oxidation of thiocyanate by modified cobalt phthalocyanines (CoPc). rsc.org The study investigated how adding electron-donating or electron-withdrawing groups to the CoPc catalyst impacts the oxidation process. rsc.org The findings showed that electron-donating groups could lower the oxidation potential, thereby enhancing the electrocatalytic efficiency. rsc.org Such computational screening can guide the rational design of more effective catalysts by predicting which modifications will yield the desired electronic properties. rsc.org
DFT is also used to:
Corroborate Spectroscopic Data : Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm band assignments and the coordination mode of ligands like thiocyanate. rsc.org
Analyze Intermolecular Interactions : Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses can reveal the nature and strength of weak interactions like hydrogen bonds and π-π stacking, which are crucial for the stability of the crystal structure. nih.gov
Predict Molecular Geometries and Reactivities : Frontier molecular orbital analysis (HOMO-LUMO) and electrostatic potential maps can illustrate the chemical reactivities of the complexes. nih.gov
By building accurate computational models, researchers can establish robust structure-property relationships. This predictive power accelerates the discovery process, allowing for the in silico design and screening of novel this compound compounds with tailored magnetic, optical, or catalytic functions before committing to extensive synthetic work. rsc.org
Exploration of New Functional Materials and Catalytic Systems
The versatility of this compound as a building block is driving the exploration of new functional materials and catalytic applications. prochemonline.comchemimpex.com Its ability to form diverse structures, from discrete molecules to extended coordination polymers, makes it a valuable precursor for materials with tunable properties. chemimpex.comsigmaaldrich.com
Functional Materials :
Magnetic Materials : A significant area of research is the synthesis of single-chain magnets (SCMs). mdpi.comsigmaaldrich.com These materials consist of 1D chains of magnetically active ions, like Co(II), linked by bridging ligands such as thiocyanate. mdpi.comznaturforsch.com The specific arrangement can lead to slow relaxation of magnetization, a property of interest for high-density information storage and quantum computing.
Nonlinear Optical (NLO) Materials : Certain this compound-based materials, such as Cobalt Mercury Thiocyanate, have been shown to exhibit second-harmonic generation (SHG), a key NLO property. researchpublish.com This makes them candidates for applications in photonics and optoelectronics. researchpublish.com
Battery Precursors : Cobalt compounds are critical components of modern batteries. This compound can be used as a precursor in the synthesis of cobalt-based materials, such as cobalt sulfide (B99878)/carbon composites, for energy storage applications. guidechem.comsigmaaldrich.com
Smart Coatings and Sensors : The distinct color change of this compound complexes based on their coordination environment (thermochromic behavior) makes them suitable for use in smart coatings and sensors. prochemonline.comcymitquimica.com
Catalytic Systems : this compound and its derivatives serve as versatile catalysts or catalyst precursors for a range of organic transformations and redox reactions. prochemonline.comchemimpex.com The catalytic activity is often linked to the ligand exchange properties and redox behavior of the cobalt center. prochemonline.com Research has focused on designing catalysts for selective oxidation and polymerization processes. prochemonline.com For example, cobalt phthalocyanine (B1677752) complexes have been studied for their ability to catalytically oxidize thiocyanate, a process relevant to environmental remediation. rsc.org The rational design of the coordination sphere around the cobalt ion is key to tuning the catalytic efficiency and selectivity for specific reactions. prochemonline.comrsc.org
The ongoing exploration into new co-ligands and synthetic methodologies continues to expand the library of this compound compounds, promising the development of advanced materials with novel functions. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. How can researchers synthesize high-purity cobalt(II) thiocyanate (Co(SCN)₂) and characterize its structural properties?
- Methodological Answer :
- Synthesis : React stoichiometric amounts of cobalt(II) nitrate hexahydrate with potassium thiocyanate in aqueous solution. Precipitation conditions (e.g., pH, temperature) must be optimized to avoid impurities like hydrated forms (trihydrate Co(SCN)₂·3H₂O) .
- Characterization : Use X-ray diffraction (XRD) to confirm the layered coordination polymer structure of anhydrous Co(SCN)₂. Thermogravimetric analysis (TGA) can differentiate between anhydrous and hydrated forms by tracking mass loss at ~100–150°C . Solubility data in polar solvents (e.g., water, ethanol) should be cross-referenced with NIST Chemistry WebBook for validation .
Q. What are the standard analytical methods for quantifying this compound in solution, and how can interferences be minimized?
- Methodological Answer :
- Colorimetry : Leverage the intense blue color of Co(SCN)₂ complexes for UV-Vis spectrophotometry at 620 nm. Calibration curves must account for ligand excess to prevent spectral shifts .
- Atomic Absorption Spectrometry (AAS) : Acidify samples to dissociate thiocyanate ligands, ensuring free Co²⁺ ions are measured. Masking agents (e.g., EDTA) can mitigate interference from transition metals .
Advanced Research Questions
Q. How do discrepancies in magnetic susceptibility data for this compound complexes arise, and how can they be resolved?
- Methodological Answer :
- Source of Discrepancies : Variations in hydration states (e.g., anhydrous vs. trihydrate) and coordination geometry (tetrahedral vs. pentacoordinate) significantly alter magnetic anisotropy. For example, Co(SCN)₂ in ionic liquids ([C₂mim]⁺) exhibits paramagnetic behavior due to excess thiocyanate ligands influencing coordination .
- Resolution : Pair magnetic susceptibility measurements with X-ray absorption spectroscopy (XAS) to correlate geometry with magnetic properties. Compare results with prior studies on analogous systems (e.g., Co(II)-substituted carbonic anhydrase) .
Q. What methodological improvements can address the high false-positive rate of the cobalt thiocyanate test (Scott test) for cocaine detection?
- Methodological Answer :
- Reagent Modification : Replace traditional Co(SCN)₂ with additives (e.g., perchlorate) to enhance specificity. Alliston et al. demonstrated that modified reagents reduce cross-reactivity with lidocaine and benzocaine .
- Secondary Confirmation : Integrate gas chromatography-mass spectrometry (GC-MS) to validate results. This dual-method approach is critical for forensic applications to mitigate legal risks from false positives .
Q. How can researchers design experiments to analyze the environmental persistence of this compound in wastewater systems?
- Methodological Answer :
- Sampling Protocol : Collect effluent samples at multiple stages of wastewater treatment (e.g., pre- and post-filtration) to track thiocyanate ion (SCN⁻) degradation. Use iron(III) chloride to precipitate SCN⁻ for quantification via gravimetry .
- Longitudinal Analysis : Monitor Co(SCN)₂ stability under varying pH (4–10) and temperature (20–40°C) to simulate environmental conditions. Compare degradation rates with EPA toxicity thresholds .
Q. What experimental strategies resolve contradictions in the coordination behavior of this compound in ionic liquid matrices?
- Methodological Answer :
- Spectroscopic Triangulation : Combine Raman spectroscopy (to track SCN⁻ ligand vibrations) and electron paramagnetic resonance (EPR) to probe Co²⁺ electronic states. Pepe et al. observed that excess SCN⁻ in [C₂mim][SCN] ionic liquids forms mobile anions around Co(II), altering coordination dynamics .
- Computational Modeling : Use density functional theory (DFT) to simulate ligand exchange kinetics. Validate models against experimental viscosity and glass transition temperature data .
Data Analysis & Contradiction Management
Q. How should researchers handle conflicting solubility data for this compound in mixed-solvent systems?
- Methodological Answer :
- Error Source Identification : Check for hydration state misclassification (anhydrous vs. trihydrate) and solvent purity. NIST data indicate anhydrous Co(SCN)₂ solubility in ethanol is 0.45 g/100 mL at 25°C, but trihydrate forms exhibit higher solubility .
- Reproducibility Tests : Repeat measurements under controlled humidity (<10% RH) to prevent hydration. Report solvent dielectric constants to contextualize results .
Q. What statistical approaches are appropriate for validating this compound’s role in catalytic applications?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to correlate catalytic activity (e.g., turnover frequency) with variables like Co(II) concentration and ligand ratio.
- Uncertainty Quantification : Include error bars for replicate experiments (n ≥ 3) and apply t-tests to confirm significance. Reference IB Chemistry IA guidelines for rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
